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Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine: A Technical Whitepaper for Drug Discovery

As a Senior Application Scientist in early-phase drug discovery, understanding the physicochemical foundation of a molecule is paramount before advancing it through the screening cascade. 3-Pyridin-3-ylpyrazolo[1,5-a]pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-phase drug discovery, understanding the physicochemical foundation of a molecule is paramount before advancing it through the screening cascade. 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine (CAS: 1383675-61-3) represents a highly privileged heterobiaryl scaffold. The pyrazolo[1,5-a]pyridine core is frequently leveraged in medicinal chemistry to design potent kinase inhibitors, antiviral agents, and phosphodiesterase inhibitors due to its exceptional metabolic stability and favorable pharmacokinetic profile[1].

This whitepaper provides an in-depth analysis of the physicochemical properties of 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine, detailing the causality behind its electronic behavior, and providing self-validating experimental protocols for its characterization.

Structural and Electronic Architecture

The physicochemical behavior of 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine is dictated by the distinct electronic natures of its two conjugated ring systems:

  • The Pyrazolo[1,5-a]pyridine Core: This is an electron-rich, 10- π aromatic bicyclic system[2]. The bridgehead nitrogen atom donates its lone pair of electrons into the aromatic π -system. Consequently, this nitrogen is non-basic ; protonating it would destroy the aromaticity of the core, a thermodynamically highly unfavorable event.

  • The 3-Pyridinyl Substituent: In stark contrast, the pyridine ring is electron-deficient. Its nitrogen atom is sp2 hybridized, with the lone pair residing in an orbital orthogonal to the π -system, making it available for protonation[3].

  • The Biaryl Axis: The C3-C3' bond connects these two systems, creating a push-pull electronic dynamic. The steric hindrance around this bond dictates the torsional angle, which influences the compound's overall lipophilicity and target-binding conformation.

ElectronicSystem Core Pyrazolo[1,5-a]pyridine Core (10π Aromatic System) Non-Basic N Bond C3-C3' Biaryl Linkage (Steric Torsion) Core->Bond Electron Donation Substituent 3-Pyridinyl Ring (Electron-Deficient) Basic N (pKa ~5.0) Bond->Substituent Electron Withdrawal

Figure 1. Electronic push-pull dynamics of 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine.

Quantitative Physicochemical Profile

To facilitate rapid decision-making in hit-to-lead optimization, the foundational physicochemical parameters of 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine are summarized below. The compound strictly adheres to Lipinski’s Rule of Five, making it an excellent candidate for oral formulation[4].

PropertyValue / RangeExperimental MethodRelevance in Drug Design
Molecular Weight 195.22 g/mol High-Resolution Mass SpectrometryExcellent ligand efficiency; high permeability.
Topological PSA ~30.2 ŲComputational (2D)High probability of Blood-Brain Barrier (BBB) penetration.
pKa (Basic) 4.5 – 5.5UV-Metric TitrationDictates the ionization state at physiological pH (7.4).
LogP 2.0 – 3.0RP-HPLC / Shake-FlaskOptimal lipophilicity for target affinity and oral absorption.
LogD (pH 7.4) ~LogPShake-Flask (LC-MS)Predicts in vivo membrane partitioning.

Note: Because the pKa of the basic pyridine nitrogen is ~5.0, the molecule exists almost entirely (>99%) in its neutral, un-ionized state at a physiological pH of 7.4. Therefore, LogD at pH 7.4 is virtually identical to its LogP.

Self-Validating Experimental Workflows

A cornerstone of rigorous drug development is the use of self-validating protocols. If an assay fails due to precipitation, degradation, or adsorption, the protocol must inherently flag the error rather than outputting a false value.

Workflow cluster_0 Thermodynamic & Ionization Profiling cluster_1 Solid-State & Solubility Compound 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine (Solid API) pKa pKa Determination (UV-Metric Titration) Compound->pKa LogD LogD (pH 7.4) (Shake-Flask / LC-MS) Compound->LogD XRD Powder X-Ray Diffraction (Crystallinity) Compound->XRD Sol Thermodynamic Solubility (HPLC-UV) Compound->Sol pKa->LogD Informs pH choice XRD->Sol Form dependence

Figure 2. Self-validating physicochemical profiling workflow for heterobiaryl systems.

Protocol A: UV-Metric pKa Determination

Because 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine contains a highly conjugated π -system, protonation of the pyridine ring induces a measurable shift in its UV absorption spectrum[5]. This makes UV-metric titration the gold standard for this scaffold.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the compound in anhydrous DMSO.

  • Aqueous Dilution: Dilute the stock to 50 µM in a universal aqueous buffer (e.g., Britton-Robinson buffer). Causality: The DMSO concentration must be kept below 0.5% v/v. Higher co-solvent ratios will artificially suppress the dielectric constant of the water, artificially lowering the basic pKa.

  • Titration: Titrate the solution from pH 2.0 to pH 10.0 using standardized 0.1 M HCl and 0.1 M NaOH.

  • Spectral Acquisition: Record UV-Vis spectra (200–400 nm) at intervals of 0.2 pH units.

  • Self-Validation Check (Isosbestic Points): Overlay all acquired spectra. The protocol is only valid if sharp, distinct isosbestic points are present. An isosbestic point proves that only a clean two-state transition (protonated neutral) is occurring. If the isosbestic points drift or blur, the compound is precipitating or degrading, and the data must be discarded.

  • Data Analysis: Utilize multi-wavelength non-linear regression (Target Factor Analysis) to extract the thermodynamic pKa.

Protocol B: LogD (pH 7.4) via Shake-Flask Method

While computational LogP predictions are useful[4], empirical LogD determination is mandatory for predicting in vivo clearance and volume of distribution.

Step-by-Step Methodology:

  • Phase Pre-saturation: Vigorously stir 1-octanol and pH 7.4 phosphate buffer together for 24 hours prior to the assay. Causality: Octanol and water have slight mutual solubility. Failing to pre-saturate the phases will cause volume shifts during the assay, skewing the final concentration calculations.

  • Spiking: Add the compound exclusively to the octanol phase to a final concentration of 1 mM.

  • Partitioning: Combine equal volumes of the spiked octanol and the aqueous buffer in a silanized glass vial. Shake at 25°C for 60 minutes, followed by centrifugation at 3000 x g for 15 minutes to guarantee absolute phase separation.

  • Quantification: Extract aliquots from both phases and quantify the compound concentration using LC-MS/MS.

  • Self-Validation Check (Mass Balance): Calculate the total recovered mass: (Coctanol​×Voctanol​)+(Caqueous​×Vaqueous​) . The sum must equal 95–105% of the initially spiked amount. A mass balance failure indicates that the compound has either precipitated at the liquid-liquid interface or adsorbed to the glass vial, rendering the LogD calculation invalid.

Conclusion

The 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine scaffold offers a masterclass in heterobiaryl drug design. By pairing a non-basic, highly stable, electron-rich core with an electron-deficient, basic pyridine ring, researchers can fine-tune both the electronic distribution and the lipophilicity of the molecule. Utilizing the self-validating protocols outlined above ensures that the physicochemical data guiding your structure-activity relationship (SAR) campaigns remains absolute and uncompromised.

References
  • National Institutes of Health. "Pyrazolo(1,5-a)pyridine | C7H6N2 | CID 67507 - PubChem". PubChem Database. URL:[Link]

  • ResearchGate. "Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles". URL:[Link]

  • Royal Society of Chemistry. "Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study". RSC Advances. URL:[Link]

  • American Chemical Society. "Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure". ACS Combinatorial Science. URL:[Link]

  • National Institutes of Health. "Pyrazolo[1,5-a]pyridine antiherpetics: effects of the C3 substituent on antiviral activity". PubMed. URL:[Link]

Sources

Exploratory

Engineering the Pyrazolo[1,5-a]pyridine Scaffold: Electronic, Steric, and Synthetic Paradigms

Introduction: The Privileged Nature of 5:6 Aza-Fused Scaffolds In the realm of medicinal chemistry, 5:6 aza-fused N-heteroaromatic compounds (NHACs) represent a cornerstone of modern drug discovery. Among these, the pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Nature of 5:6 Aza-Fused Scaffolds

In the realm of medicinal chemistry, 5:6 aza-fused N-heteroaromatic compounds (NHACs) represent a cornerstone of modern drug discovery. Among these, the pyrazolo[1,5-a]pyridine scaffold is uniquely privileged. Characterized by its 1[1], this motif is frequently employed in scaffold hopping strategies. By replacing traditional cores like imidazo[1,2-a]pyridine with pyrazolo[1,5-a]pyridine, researchers can dramatically improve a drug's pharmacokinetic profile, bypass existing patent spaces, and enhance target selectivity against complex biological systems such as Mycobacterium tuberculosis (Mtb) and various protein kinases[2].

Electronic and Steric Properties: The Causality of Binding

Dipolar Push-Pull Dynamics

The fundamental electronic signature of pyrazolo[1,5-a]pyridine arises from its fusion of a1[1]. The bridgehead nitrogen atom acts as a critical electron donor, establishing a permanent ground-state dipole.

  • Causality in Target Engagement : This "push-pull" electronic distribution is highly synergistic with the active sites of protein kinases. The π-deficient pyridine moiety is electronically primed to engage in favorable edge-to-face or face-to-face π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) within the kinase hinge region. Simultaneously, the π-excessive pyrazole ring increases the electron density of peripheral substituents, thereby strengthening their capacity to act as potent hydrogen bond acceptors[1].

Steric Rigidity and Conformational Locking

The [1,5-a] fusion enforces a highly rigid, planar bicyclic framework. This geometric rigidity is thermodynamically advantageous, as it minimizes the entropic penalty typically incurred when a flexible small molecule binds to a target protein.

  • Causality in Target Engagement : Application scientists leverage this rigidity by introducing steric bulk at specific carbons to dictate the 3D conformation of attached pharmacophores. For instance, in the development of antitubercular agents, 2 that forces the C-3 carboxamide group out of coplanarity with the core scaffold[2]. This specific, locked dihedral angle is an absolute requirement for the molecule to effectively bind the QcrB subunit of the mycobacterial bc1 complex[2]. Similarly, the3 in C-Terminal Src Kinase (CSK) inhibitors rigidifies the C4' amide bond, locking the molecule into its bioactive conformation without sacrificing biochemical potency[3].

Scaffold Hopping and Biological Efficacy

The strategic manipulation of the pyrazolo[1,5-a]pyridine scaffold has yielded highly potent compounds across diverse therapeutic areas. The quantitative data below summarizes key structural modifications and their resulting biological efficacies.

Compound / LeadBiological TargetKey Structural ModificationBiological Efficacy (IC₅₀ / MIC)Reference
Compound 5k M. tuberculosis (H37Rv)C-3 carboxamide, 2,5-dimethyl substitutionLow nanomolar MIC, significant in vivo bacterial reduction[2]
Compound 20e PI3Kγ / PI3KδDual-targeting pyrazolopyridine scaffoldIC₅₀ = 4.0 nM (γ) / 9.1 nM (δ)[4]
Compound 8 C-Terminal Src Kinase (CSK)C-3' methyl group additionMaintained potency, rigidified C4' amide bond[3]

Advanced Synthetic Methodology: TEMPO-Mediated [3+2] Annulation

Historically, the synthesis of pyrazolo[1,5-a]pyridines relied heavily on 1,3-dipolar cycloadditions between N-amino-pyridinium salts and alkynes. However, these traditional routes often 5 when utilizing asymmetric starting materials, leading to complex mixtures of regioisomers[5].

To overcome this, a highly advanced, regioselective protocol utilizing6 has been developed[6]. In this system, TEMPO plays a dual role: it acts first as a Lewis acid to dictate regiochemistry, and subsequently as an oxidant to drive aromatization.

G Ylide N-Iminopyridinium Ylide (π-deficient core) Adduct Tetrahydropyrazolo[1,5-a]pyridine (Non-planar Intermediate) Ylide->Adduct [3+2] Cycloaddition Alkene α,β-Unsaturated Compound (Dipolarophile) Alkene->Adduct Regioselective Attack Product Pyrazolo[1,5-a]pyridine (Aromatic Dipolar Scaffold) Adduct->Product Oxidative Aromatization TEMPO TEMPO (Lewis Acid & Oxidant) TEMPO->Adduct Transition State Stabilization TEMPO->Product Dehydrogenation

Mechanistic pathway of TEMPO-mediated pyrazolo[1,5-a]pyridine synthesis.

Protocol: Self-Validating TEMPO-Mediated Synthesis

Objective : Regioselective construction of multi-substituted pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds[6].

Step 1: Ylide Generation

  • Action : Dissolve the N-aminopyridinium salt in a polar aprotic solvent (e.g., DMF) and add a mild base (e.g., K₂CO₃).

  • Causality : The base deprotonates the salt to generate the active N-iminopyridinium ylide in situ.

  • Self-Validation : A distinct color shift in the solution confirms the formation of the highly conjugated, active ylide intermediate.

Step 2: Cycloaddition Initiation

  • Action : Add the α,β-unsaturated compound (dipolarophile) and TEMPO to the reaction mixture. Heat the system to 80°C.

  • Causality : TEMPO acts as a Lewis acid, coordinating with the ylide to increase its electrophilicity. This coordination strictly dictates the trajectory of the incoming dipolarophile, ensuring a single regioisomer is formed during the [3+2] cycloaddition[6].

  • Self-Validation : TLC monitoring (Hexane/EtOAc) will show the complete consumption of the highly UV-active α,β-unsaturated starting material and the emergence of a new, lower-Rf spot corresponding to the saturated tetrahydropyrazolo[1,5-a]pyridine adduct.

Step 3: Oxidative Aromatization

  • Action : Maintain heating under an open-air atmosphere or O₂ balloon.

  • Causality : TEMPO transitions to its role as an oxidant, facilitating the removal of hydrogen atoms (oxidative dehydrogenation). The thermodynamic driving force of this step is the restoration of aromaticity, yielding the planar pyrazolo[1,5-a]pyridine core[6].

  • Self-Validation : LC-MS analysis of a reaction aliquot will reveal a mass shift of [M-2H]⁺, confirming the successful dehydrogenation and aromatization of the intermediate.

Step 4: Isolation and Purification

  • Action : Quench the reaction with water, extract the organic layer with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography.

Conclusion

The pyrazolo[1,5-a]pyridine scaffold represents a masterclass in rational drug design. By deeply understanding the interplay between its dipolar electronic nature and its rigid steric profile, application scientists can precisely tune these molecules to lock into bioactive conformations. Coupled with advanced, regioselective synthetic methodologies like TEMPO-mediated annulation, this scaffold will continue to drive the discovery of next-generation therapeutics.

References

  • [6] Title : Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Source : Organic Letters - ACS Publications. URL :[Link]

  • [5] Title : Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Source : Organic Letters - ACS Publications. URL :[Link]

  • [2] Title : Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Source : ACS Medicinal Chemistry Letters. URL :[Link]

  • [3] Title : Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. Source : ACS Medicinal Chemistry Letters. URL :[Link]

  • [4] Title : Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Source : Journal of Medicinal Chemistry. URL :[Link]

  • [1] Title : Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Source : MDPI. URL :[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine as a Privileged Scaffold in Kinase Inhibitor Design

Executive Summary & Rationale The rational design of ATP-competitive kinase inhibitors requires a delicate balance between target affinity, kinome selectivity, and favorable pharmacokinetic (PK) properties. The 3-pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The rational design of ATP-competitive kinase inhibitors requires a delicate balance between target affinity, kinome selectivity, and favorable pharmacokinetic (PK) properties. The 3-pyridin-3-ylpyrazolo[1,5-a]pyridine moiety has emerged as a highly versatile and privileged scaffold in medicinal chemistry[1]. By replacing traditional carbocyclic or imidazole-based hinge binders with the fused pyrazolo[1,5-a]pyridine core, drug developers can achieve superior hydrogen-bonding interactions within the kinase ATP-binding pocket[2]. The specific addition of a pyridin-3-yl group at the 3-position further modulates the physicochemical profile—lowering lipophilicity (LogP), enhancing aqueous solubility, and providing a critical vector for engaging kinase-specific selectivity pockets[3].

This application note synthesizes recent breakthroughs utilizing this scaffold, detailing its mechanistic advantages, quantitative efficacy across diverse kinase targets, and standardized protocols for its synthesis and biochemical evaluation.

Mechanistic Insights: Scaffold-Kinase Interactions

Causality in Drug Design: The efficacy of the 3-pyridin-3-ylpyrazolo[1,5-a]pyridine scaffold is rooted in its precise spatial geometry and electronic distribution.

  • Hinge Region Engagement: The nitrogen atom at the 1-position of the pyrazolo[1,5-a]pyridine core acts as a primary, rigid hydrogen-bond acceptor. It interacts directly with the backbone NH of the kinase hinge region (e.g., Valine or Methionine residues), anchoring the molecule[2].

  • Selectivity Pocket Targeting: The 3-pyridin-3-yl substituent projects into the hydrophobic pocket adjacent to the gatekeeper residue. The basic nitrogen on the pyridine ring can be rationally positioned to form water-mediated hydrogen bonds or direct ionic interactions with the DFG-in/out motifs, driving exceptional target selectivity[4].

  • Physicochemical Tuning: The electron-rich nature of the bicyclic system combined with the polar pyridine ring reduces plasma protein binding and improves metabolic stability against cytochrome P450-mediated oxidation, thereby increasing the unbound, active fraction of the drug in vivo[3].

Key Kinase Targets & Applications

A. PI3Kγ/δ Dual Inhibitors (Immunology & Oncology)

Phosphoinositide 3-kinases (PI3K) γ and δ are critical regulators of the immune system. Pyrazolo[1,5-a]pyridine derivatives have been successfully engineered as potent PI3Kγ/δ dual inhibitors. By blocking PI3K-mediated AKT phosphorylation, these inhibitors effectively repolarize tumor-associated macrophages from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype, making them highly valuable for cancer immunotherapy [5].

B. C-Terminal Src Kinase (CSK) (Immuno-Oncology)

CSK acts as a negative regulator of T-cell activation by phosphorylating the SRC-family kinase LCK, forcing it into an inactive conformation. Pyrazolopyridine-based CSK inhibitors demonstrate potent cellular activity, effectively increasing T-cell proliferation by maintaining LCK in its active, de-repressed state, synergizing with anti-PD-1/PD-L1 therapies [6].

C. p38 MAP Kinase (Inflammation)

In the pursuit of anti-inflammatory agents, the pyrazolo[1,5-a]pyridine scaffold was utilized to design p38 inhibitors. This structural shift from earlier imidazole-based compounds resulted in significantly improved in vitro metabolic stability and extended in vivo exposure (AUC) in preclinical models [2].

Pathway Inhibitor 3-Pyridin-3-ylpyrazolo [1,5-a]pyridine PI3K PI3Kγ/δ Inhibitor->PI3K Inhibits CSK CSK Inhibitor->CSK Inhibits AKT AKT Phosphorylation PI3K->AKT Activates Macro M2 to M1 Macrophage Repolarization AKT->Macro Blocks LCK LCK (Inactive) CSK->LCK Phosphorylates LCK_Act LCK (Active) LCK->LCK_Act De-repression TCell T-Cell Activation LCK_Act->TCell Triggers

Figure 1: Kinase signaling modulation by pyrazolo[1,5-a]pyridine derivatives.

Quantitative Data Summary

Table 1: Comparative in vitro and cellular profiling of pyrazolo[1,5-a]pyridine-based kinase inhibitors.

TargetRepresentative CompoundBiochemical IC50 (nM)Cellular EC50 (nM)Primary IndicationRef
PI3Kγ/δ Compound 20e (IHMT-PI3K-315)4.0 (γ) / 9.1 (δ)28 (γ) / 13 (δ)Cancer Immunotherapy
CSK Compound 131.6 - 5.049 (ZAP-70 assay)Immuno-oncology
p38 MAPK Pyrazolo[1,5-a]pyridine series< 10.0N/AInflammation

Experimental Protocols

Protocol 1: Synthesis of the 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine Core

This methodology describes the construction of the scaffold via a regioselective Suzuki-Miyaura cross-coupling.

Causality & Self-Validation: Pd(dppf)Cl₂ is specifically selected as the catalyst because its bidentate dppf ligand provides a large bite angle, facilitating the reductive elimination step in sterically hindered cross-couplings. The system is self-validating through mandatory LC-MS monitoring at 2 hours to confirm the disappearance of the starting halide.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 3-bromopyrazolo[1,5-a]pyridine (1.0 equiv) and pyridin-3-ylboronic acid (1.2 equiv) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Catalyst Addition: Add K₂CO₃ (2.5 equiv) as the base to activate the boronic acid, followed by Pd(dppf)Cl₂ (0.05 equiv). Note: The base is crucial for forming the reactive boronate complex.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

  • In-Process Control (IPC): At 2 hours, sample 10 µL of the reaction, dilute in acetonitrile, and analyze via LC-MS. Proceed to workup only when starting material is <2% by UV integration.

  • Workup & Purification: Cool to room temperature, filter through a Celite pad to remove palladium black, and extract with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (DCM:MeOH gradient) to yield the pure 3-pyridin-3-ylpyrazolo[1,5-a]pyridine core.

  • Validation: Confirm structure and purity (>95%) via ¹H-NMR and HRMS prior to downstream derivatization.

Protocol 2: High-Throughput Time-Resolved Fluorescence (HTRF) Kinase Assay

To evaluate the IC50 of synthesized inhibitors, an HTRF assay is utilized.

Causality & Self-Validation: Time-resolved fluorescence resonance energy transfer (TR-FRET) is chosen because the time delay eliminates short-lived background auto-fluorescence from the test compounds, ensuring high-fidelity data. The assay is self-validating by calculating the Z'-factor; a Z' > 0.6 confirms assay robustness before IC50 values are accepted.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing.

  • Enzyme/Substrate Addition: Add 5 µL of the target kinase (e.g., PI3Kγ or CSK) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow inhibitor-enzyme pre-equilibration.

  • Reaction Initiation: Add 5 µL of a mixture containing ATP (at its predetermined K_m value) and the specific biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Stop & Detect: Terminate the reaction by adding 10 µL of HTRF detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), Europium-cryptate labeled anti-phospho antibody (donor), and Streptavidin-XL665 (acceptor).

  • Incubation & Read: Incubate in the dark for 60 minutes. Read the plate on a microplate reader (e.g., PHERAstar) measuring emission at 620 nm and 665 nm following excitation at 337 nm.

  • Data Analysis: Calculate the HTRF ratio (665/620 nm). Normalize data against positive (DMSO only) and negative (no enzyme) controls. Calculate the Z'-factor. Fit the normalized data to a 4-parameter logistic regression to determine the IC50.

HTRF Prep 1. Compound Prep (Serial Dilution) Incubate 2. Kinase Reaction (Enzyme + ATP + Substrate) Prep->Incubate Stop 3. Stop & Detect (Add HTRF Reagents) Incubate->Stop Read 4. Read Plate (TR-FRET 665/620 nm) Stop->Read Analyze 5. Data Analysis (IC50 & Z'-factor) Read->Analyze

Figure 2: Step-by-step HTRF kinase assay workflow for evaluating inhibitor potency.

References

  • Wang, C., et al. (2024). "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." Journal of Medicinal Chemistry, 67(17), 15199-15219. Available at:[Link]

  • O'Malley, D. P., et al. (2019). "Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase." ACS Medicinal Chemistry Letters, 10(10), 1486-1491. Available at:[Link]

  • Cheung, M., et al. (2008). "The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(20), 5428-5430. Available at:[Link]

Sources

Application

Application Note: Comprehensive NMR Spectroscopy Characterization of 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Structural Elucidation Guide Introduction & Causality in Experimental Design Pyrazolo[1,5-a]pyridines ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Structural Elucidation Guide

Introduction & Causality in Experimental Design

Pyrazolo[1,5-a]pyridines are privileged bicyclic scaffolds with extensive applications in medicinal chemistry, ranging from high-affinity kinase inhibitors to novel fluorescent pH probes[1]. The structural elucidation of these heteroaromatic systems—particularly when substituted with additional aromatic rings like a pyridin-3-yl group at the C-3 position—presents unique analytical challenges. Overlapping aromatic resonances and the absence of exchangeable protons (NH/OH) necessitate a rigorous, multi-dimensional Nuclear Magnetic Resonance (NMR) strategy[2].

As a Senior Application Scientist, I have designed this protocol not merely as a sequence of operations, but as a self-validating analytical system . Every experimental choice is driven by underlying physical causality:

  • Solvent Selection (DMSO-d6): We utilize DMSO-d6 not only for its exceptional solubilizing power for rigid, planar heterocycles but because its high dielectric constant disrupts intermolecular π-π stacking. This ensures sharp, well-resolved resonances for the aromatic protons. Furthermore, the residual solvent peak at 2.50 ppm serves as a reliable internal reference[3].

  • HMBC Delay Optimization: The standard Heteronuclear Multiple Bond Correlation (HMBC) experiment is parameterized with a long-range coupling delay ( Δ ) optimized for nJCH​=8 Hz (typically ~62.5 ms). This specific delay is chosen because the critical 3J couplings across the C3-C3' inter-ring bond fall precisely within the 7–9 Hz range, ensuring maximum cross-peak intensity to verify the linkage[4].

  • NOESY Mixing Time: A NOESY mixing time of 500 ms is selected. For a small rigid molecule like 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine (MW ~195 g/mol ) in a viscous solvent like DMSO-d6 at 298K, the rotational correlation time ( τc​ ) places the molecule in the positive NOE regime. This mixing time allows sufficient cross-relaxation to observe spatial proximity between H-2 (core) and H-2'/H-4' (pendant ring), confirming the preferred torsional conformation.

Quantitative Data Presentation

The following tables summarize the expected quantitative NMR parameters for 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine, synthesized from empirical data of structurally analogous pyrazolo[1,5-a]pyridine derivatives[2][3].

Table 1: 1 H and 13 C NMR Chemical Shifts and 2D Correlations (DMSO-d6, 298K)
PositionRing System 1 H Shift (ppm)Multiplicity & J (Hz) 13 C Shift (ppm)Key HMBC Correlations ( 1 H 13 C)
2 Core (Pyrazole)8.55s141.2C-3, C-3a, C-3'
3 Core (Pyrazole)-Quaternary110.5-
3a Core (Bridgehead)-Quaternary140.8-
4 Core (Pyridine)7.95dt (8.9, 1.1)117.4C-3a, C-6
5 Core (Pyridine)6.98td (6.8, 1.3)112.6C-7, C-3a
6 Core (Pyridine)7.35ddd (8.9, 6.8, 1.0)124.3C-4, C-7
7 Core (Pyridine)8.82dt (6.8, 1.1)129.1C-3a, C-5
2' Pendant (Pyridine)8.95dd (2.4, 0.8)148.5C-3, C-4', C-6'
3' Pendant (Pyridine)-Quaternary128.2-
4' Pendant (Pyridine)8.15ddd (7.9, 2.4, 1.6)133.4C-3, C-2', C-6'
5' Pendant (Pyridine)7.48ddd (7.9, 4.8, 0.8)123.8C-3', C-6'
6' Pendant (Pyridine)8.52dd (4.8, 1.6)147.2C-2', C-4'
Table 2: Optimized Spectrometer Acquisition Parameters (600 MHz System)
ExperimentPulse SequenceSpectral Width (ppm)Scans (NS)Key Parameters / Causality
1 H 1D zg3012.016 d1​=2.0 s; Ensures >3×T1​ relaxation for accurate integration.
13 C 1D zgpg30220.01024WALTZ-16 decoupling; d1​=2.0 s.
COSY cosygpqf10.0 × 10.04Gradient-selected; maps contiguous spin systems (H4-H5-H6-H7).
HSQC hsqcedetgpsisp2.210.0 × 160.08Multiplicity-edited; differentiates CH (positive) from CH 2​ (negative).
HMBC hmbcgplpndqf10.0 × 220.016 Δ=62.5 ms (optimized for 8 Hz); Critical for C3-C3' linkage.
NOESY noesygpphpp10.0 × 10.016Mixing time τm​=500 ms; Proves spatial proximity of H-2 to H-2'/H-4'.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . The system must prove its hardware fitness (tuning/matching and pulse calibration) before proceeding to lengthy 2D acquisitions.

Step 1: Sample Preparation
  • Weigh exactly 15.0 mg of highly purified 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine.

  • Dissolve the compound in 600 μ L of 99.9% DMSO-d6. Causality: 15 mg provides an optimal concentration (~125 mM) to achieve high signal-to-noise (S/N) in 13 C and 2D HMBC experiments within a practical timeframe (under 2 hours total).

  • Transfer to a 5 mm precision NMR tube, ensuring the liquid height is exactly 4.0 cm to prevent magnetic susceptibility artifacts at the coil edges.

Step 2: System Suitability & Calibration (Self-Validation)
  • Insert the sample into a 600 MHz NMR spectrometer equipped with a CryoProbe.

  • Equilibrate the sample temperature to exactly 298.0 K for 5 minutes.

  • Tune and Match (ATM): Perform automatic tuning and matching for both 1 H and 13 C channels.

  • Pulse Calibration: Execute a nutation experiment to calibrate the 90° pulse width ( P1​ ). Causality: If the calibrated P1​ deviates by >10% from the probe's historical baseline, the system flags a potential issue with sample conductivity or probe hardware, halting the sequence before erroneous 2D data is acquired.

Step 3: 1D Data Acquisition
  • Acquire the 1 H spectrum using the zg30 pulse program. Phase and baseline correct automatically. Set the DMSO-d6 residual quintet to exactly 2.50 ppm.

  • Acquire the 13 C spectrum using zgpg30. Set the DMSO-d6 septet to exactly 39.52 ppm.

Step 4: 2D Data Acquisition & Linkage Verification
  • Queue the COSY, HSQC, HMBC, and NOESY experiments using the parameters defined in Table 2.

  • Linkage Verification Logic: Analyze the HMBC spectrum specifically at the 13 C frequency of 110.5 ppm (C-3). You must observe intersecting 3J cross-peaks from H-2' (8.95 ppm) and H-4' (8.15 ppm) of the pendant pyridine ring, and a 2J cross-peak from H-2 (8.55 ppm) of the core. This intersection is the definitive proof of the C3-C3' covalent bond[4].

Step 5: Data Processing
  • Apply a squared sine-bell apodization function (QSINE, SSB=2) in both dimensions for all 2D data to enhance resolution and minimize truncation artifacts.

  • Perform zero-filling to a 2048×1024 matrix before Fourier transformation.

Visualizing the Logic

The following diagram illustrates the logical workflow for the structural elucidation of bicyclic heteroaromatics, demonstrating how 1D and 2D techniques synergize to yield final structural validation.

NMR_Workflow A 1. Sample Preparation (DMSO-d6, 298K) B 2. 1D NMR Acquisition (1H & 13C) A->B C 3. 2D Homonuclear (COSY, NOESY) B->C D 4. 2D Heteronuclear (HSQC, HMBC) B->D E 5. Spin System Assignment (Core vs. Pendant Ring) C->E D->E F 6. Linkage Verification (C3-C3' HMBC Correlations) E->F G 7. Final Structural Validation F->G

Figure 1: Logical workflow for the NMR structural elucidation of bicyclic heteroaromatics.

References

1.[2] Title: Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions Source: National Institutes of Health (NIH / PMC) URL: [Link]

2.[4] Title: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated[3+2] Annulation-Aromatization of N-Aminopyridines Source: Organic Letters (DOI) URL: [Link]

3.[1] Title: A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells Source: National Institutes of Health (NIH / PMC) URL: [Link]

4.[3] Title: Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition Source: ACS Omega (NIH / PMC) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine Solubility in DMSO

Introduction & Chemical Context 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine is a rigid, planar heterocyclic compound frequently utilized in drug discovery, particularly in the development of kinase inhibitors. While dimethyl s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

3-Pyridin-3-ylpyrazolo[1,5-a]pyridine is a rigid, planar heterocyclic compound frequently utilized in drug discovery, particularly in the development of kinase inhibitors. While dimethyl sulfoxide (DMSO) is the gold-standard solvent for screening libraries, researchers frequently encounter solubility bottlenecks with this specific scaffold.

The compound's structural planarity promotes highly efficient intermolecular π−π stacking, leading to a high crystal lattice energy that resists solvation[1]. Furthermore, the absence of strong hydrogen-bond donors means the compound relies entirely on weaker dipole-dipole interactions to interact with DMSO. Overcoming this requires a strategic combination of thermodynamic, mechanical, and chemical interventions.

Troubleshooting FAQs

Q1: My 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine powder initially dissolved, but precipitated after a few days in storage. Why did this happen? A1: This is almost certainly due to water contamination. DMSO is highly hygroscopic and rapidly absorbs moisture from the atmosphere upon opening[2]. Because 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine is highly lipophilic and relies on π−π stacking, water acts as a potent anti-solvent. Even a 2–3% water content in your DMSO stock can drastically reduce the solubility threshold, forcing the compound out of solution. Solution: Always use fresh, sealed anhydrous DMSO ( 99.9%) and store aliquots under an inert argon or nitrogen blanket.

Q2: I am using anhydrous DMSO, but the compound is still not reaching my target 10 mM concentration. How can I force dissolution without degrading the molecule? A2: The high crystal lattice energy of the pyrazolo[1,5-a]pyridine core must be overcome thermodynamically or mechanically[3].

  • Mechanical Cavitation: Vortex the solution vigorously, followed by bath sonication for 10–15 minutes. Sonication breaks apart micro-crystallites, exponentially increasing the surface area available for solvent interaction.

  • Thermal Energy: If sonication fails, gently heat the solution in a water bath at 37°C to 50°C. Avoid exceeding 60°C, as prolonged heat can lead to oxidation. Allow the solution to return to room temperature slowly to verify that it does not crash out of a supersaturated state.

Q3: Standard heating and sonication failed. Are there chemical modifications I can make to the solvent system? A3: Yes. 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine contains a basic pyridine nitrogen (typical pKa ~5.2). By adding a stoichiometric or catalytic amount of a strong acid (e.g., 0.1 to 1.0 molar equivalents of HCl or Trifluoroacetic acid), you protonate the pyridine ring. This converts the neutral free base into a pyridinium salt. The localized positive charge drastically increases polarity, disrupts the planar π−π stacking, and significantly enhances solubility in polar aprotic solvents like DMSO. Caveat: Ensure that a lower pH or the presence of counterions does not interfere with your downstream biological assays.

Data Presentation: Solubility Enhancement Strategies

StrategyMechanistic RationaleExpected Concentration LimitRisk of Compound DegradationAssay Interference Risk
Anhydrous DMSO Eliminates water (anti-solvent), maximizing dipole-dipole interactions.~1 - 5 mMVery LowNone
Sonication (15 min) Mechanical cavitation breaks crystal lattice, increasing surface area.~5 - 10 mMLowNone
Mild Heating (50°C) Provides thermodynamic energy to overcome lattice enthalpy.~10 - 20 mMModerate (Oxidation risk)None
Acidification (HCl) Protonates pyridine nitrogen, disrupting π−π stacking via charge repulsion.> 50 mMLowHigh (Alters pH and salt form)

Experimental Protocols: Preparation of a 10 mM Stock Solution

To ensure a self-validating and reproducible workflow, follow this step-by-step methodology for preparing a 10 mM stock solution of 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine:

Step 1: Equilibration & Weighing

  • Allow the lyophilized 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine vial to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Weigh the required mass (e.g., 1.95 mg for 1 mL of a 10 mM solution) into a sterile, amber glass vial.

Step 2: Solvent Addition

  • Using a positive displacement pipette, add exactly 1.0 mL of freshly opened, anhydrous DMSO ( 99.9% purity, water 0.005%).

Step 3: Agitation & Cavitation

  • Vortex the vial at maximum speed for 60 seconds.

  • Place the vial in an ultrasonic water bath (room temperature) for 15 minutes. Ensure the water level matches the solvent level inside the vial.

Step 4: Verification (Self-Validation)

  • Remove the vial and hold it against a strong light source (or use a laser pointer).

  • Validation Check: If the laser beam is visible passing through the liquid (Tyndall effect), micro-crystals are still present. Proceed to Step 4b. If the liquid is optically clear, proceed to Step 5.

  • Step 4b (Optional Heating): Heat the vial in a 50°C water bath for 10 minutes, vortexing every 2 minutes. Allow to cool to room temperature and repeat the light check.

Step 5: Storage

  • Immediately aliquot the clear solution into single-use volumes (e.g., 50 µL) in tightly sealed, low-bind Eppendorf tubes.

  • Blanket the tubes with Argon gas before sealing to displace ambient moisture. Store at -20°C.

Troubleshooting Workflow

DMSOSolubility Start Start: 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine Solubility Issue CheckDMSO Is DMSO strictly anhydrous? (Check seal/age) Start->CheckDMSO FreshDMSO Use fresh, sealed anhydrous DMSO CheckDMSO->FreshDMSO No Mix Vortex & Sonicate (10-15 min at RT) CheckDMSO->Mix Yes FreshDMSO->Mix Check1 Fully Dissolved? (Check Tyndall Effect) Mix->Check1 Heat Warm to 37-50°C (Water Bath) Check1->Heat No Store Aliquot & Store at -20°C under Argon Check1->Store Yes Check2 Fully Dissolved? Heat->Check2 Acid Add trace acid (e.g., 0.1% eq. HCl) or dilute Check2->Acid No Check2->Store Yes Acid->Store Resolved

Workflow for troubleshooting 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine solubility in DMSO.

References

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. SLAS Discovery.[Link]

  • Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines. The Journal of Organic Chemistry.[Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI.[Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Purification of 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine

Welcome to the technical support guide for the purification of 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who are tasked with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who are tasked with achieving high-purity isolation of this N-heterocyclic compound. The unique chemical nature of this molecule—possessing a basic pyridine moiety and a fused aromatic system—presents specific challenges in reversed-phase HPLC, most notably poor peak shape and difficulty in separating closely related impurities.[1][2]

This guide provides in-depth troubleshooting advice and validated protocols to overcome these challenges, ensuring robust and efficient purification. We will move from frequently asked questions to deep-dive troubleshooting workflows, all grounded in the fundamental principles of chromatography.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the method development for 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine.

Question: Why is my peak for 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine showing severe tailing? Answer: Peak tailing is the most common issue for this class of compounds and is primarily caused by secondary retention mechanisms.[3] The basic nitrogen on the pyridine ring can interact ionically with residual, deprotonated silanol groups (Si-O⁻) on the surface of standard silica-based C18 columns.[4][5] This interaction is a stronger retention mechanism than the desired hydrophobic (reversed-phase) interaction, leading to a portion of the analyte molecules being retained longer, which results in a "tailing" peak.[3]

Question: What is the best type of HPLC column for this compound? Answer: To mitigate the silanol interactions causing peak tailing, a modern, high-purity, end-capped C18 or C8 column is a good starting point. Look for columns specifically marketed for the analysis of basic compounds.[6][7] These columns have minimal accessible silanol groups. For challenging separations involving isomers, columns with alternative selectivities, such as Phenyl or Pentafluorophenyl (PFP) phases, can provide enhanced resolution through π-π interactions with the aromatic rings of the analyte.[8][9]

Question: What are the recommended starting mobile phase conditions? Answer: A typical starting point for a reversed-phase separation would be a gradient of water and acetonitrile (ACN), both containing an acidic modifier. An excellent starting point is:

  • Mobile Phase A: 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

The acidic modifier serves two critical purposes:

  • It protonates the basic pyridine nitrogen, ensuring the analyte carries a consistent positive charge.

  • It protonates the surface silanol groups (Si-OH), suppressing their ionization and minimizing the unwanted ionic interactions that cause peak tailing.[3][10]

Question: My resolution is poor between the main peak and a closely eluting impurity. What should I try first? Answer: If you have poor resolution, the first step is to optimize your gradient. A shallower gradient increases the time the analytes spend in the "elution window," providing more opportunity for separation. If gradient optimization is insufficient, try switching the organic modifier from acetonitrile to methanol. Methanol has different solvent properties and can alter the selectivity of the separation, sometimes resolving peaks that co-elute in acetonitrile.[9]

Section 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to identifying and solving common HPLC problems encountered during the purification of 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine.

Problem 1: Severe Peak Tailing or Asymmetry

Peak tailing compromises both purity assessment and the yield of collected fractions. The goal is to achieve a peak asymmetry factor (As) between 0.9 and 1.5.

Visualizing the Cause of Peak Tailing

G Mechanism of Peak Tailing for Basic Compounds cluster_0 Reversed-Phase C18 Column Surface cluster_1 Analyte: 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine cluster_2 Solution: Mobile Phase Acidification Silica Silica Surface Si-OH (Protonated Silanol) Si-O- (Deprotonated Silanol) C18 Chains Analyte_Neutral Analyte (Basic) Analyte_Neutral->Silica:f3 Desired Hydrophobic Interaction (Good Peak Shape) Analyte_Protonated Analyte-H+ (Protonated) Analyte_Protonated->Silica:f2 Undesired Ionic Interaction (Causes Peak Tailing) Acid Add Acid (e.g., H+) Acid->Silica:f2 Suppresses Silanol Ionization Acid->Analyte_Neutral Protonates Analyte

Caption: The cause of peak tailing and its mitigation via mobile phase acidification.

Probable Cause Explanation & Verification Solution(s)
Secondary Silanol Interactions The primary cause for basic compounds.[4] The pyridine nitrogen interacts with ionized silanols on the silica surface. This is more pronounced at neutral or higher pH.1. Lower Mobile Phase pH: Add 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to both aqueous and organic mobile phases. This protonates the silanols, minimizing ionic interactions.[3] 2. Use a Highly Deactivated Column: Employ a modern column with advanced end-capping designed for basic compounds (e.g., Waters BEH, Phenomenex Luna Omega Polar C18).[6][11]
Column Overload (Mass) Injecting too much sample mass saturates the stationary phase, leading to a characteristic "shark-fin" or right-triangle peak shape.[12]1. Reduce Injection Mass: Dilute the sample and inject the same volume, or reduce the injection volume. 2. Use a Preparative Column: If a high sample load is necessary, scale up to a column with a larger internal diameter and higher loading capacity.
Extra-Column Dead Volume Excessive volume from tubing, fittings, or an improper connection between the column and detector can cause peak broadening and tailing.[4]1. Check Fittings: Ensure all tubing connections are secure and that the ferrule is correctly set. 2. Minimize Tubing Length: Use the shortest possible length of narrow-bore (e.g., 0.005" ID) tubing between the column and detector.
Column Contamination/Degradation Strongly retained basic impurities can accumulate at the column head, creating active sites that cause tailing.1. Use a Guard Column: A guard column protects the analytical/preparative column from contaminants.[13] 2. Flush the Column: Follow a rigorous column cleaning protocol (see Section 3). If performance doesn't improve, the column may need replacement.
Problem 2: High System Backpressure

High backpressure can damage the pump, injector, and column. It's crucial to diagnose the source of the pressure increase systematically.

Troubleshooting Workflow for High Backpressure

G Start High Backpressure Detected Q1 Disconnect Column. Run pump at flow rate. Is pressure still high? Start->Q1 System_Issue Problem is in the HPLC System (Tubing, Injector, Filters) Q1->System_Issue Yes Column_Issue Problem is in the Column (Frit or Packing) Q1->Column_Issue No Q2 Check for Blockages: - In-line filters - Pump outlet frits - Injector loop/port System_Issue->Q2 Q3 Is sample or buffer precipitating in the mobile phase? Column_Issue->Q3 Sol_System Clean or Replace Blocked Component Q2->Sol_System Sol_Precip Ensure Sample is Fully Dissolved. Flush System with Water if Using Buffers. Q3->Sol_Precip Yes Q4 Attempt to Back-flush Column (Disconnect from detector first!) Q3->Q4 No Sol_Frit If pressure drops, inlet frit was blocked. Consider filtering all samples/mobile phases. Q4->Sol_Frit Sol_Replace If pressure remains high, column packing is likely fouled. Replace Column. Q4->Sol_Replace

Caption: A systematic decision tree for diagnosing high HPLC backpressure.

Probable Cause Explanation & Verification Solution(s)
Column Frit Blockage Particulate matter from the sample, mobile phase, or pump seal wear can clog the porous inlet frit of the column.[14] This is the most common cause of a sudden pressure increase.1. Filter Samples & Mobile Phase: Always filter samples through a 0.22 or 0.45 µm syringe filter. Filter aqueous mobile phases. 2. Back-flush the Column: Disconnect the column from the detector, reverse its direction, and pump a strong solvent (e.g., 100% ACN or Isopropanol) at a low flow rate.[15] 3. Replace Frit: If back-flushing fails, the inlet frit may need to be replaced (follow manufacturer's instructions).
System Blockage A blockage can occur anywhere in the flow path before the column, such as in the tubing, in-line filter, or injector rotor seal.[16][17]1. Isolate the Blockage: Systematically disconnect fittings, starting from the pump and moving forward, to identify the component causing the pressure rise.[14] 2. Clean or Replace: Once identified, clean the component according to the manufacturer's guide or replace it.
Buffer Precipitation If using phosphate or other salt buffers, they can precipitate if the organic mobile phase concentration becomes too high (typically >70% ACN).1. Check Buffer Solubility: Ensure your buffer is soluble in the highest organic percentage of your gradient. 2. Flush System Properly: Always flush the system and column with buffer-free mobile phase (e.g., water/ACN) before shutdown to prevent salt crystallization.[18]
Incorrect Mobile Phase Using a highly viscous solvent like methanol or isopropanol will naturally result in higher backpressure than acetonitrile.1. Verify Solvent: Ensure you are using the intended mobile phase. 2. Adjust Flow Rate: If using a more viscous solvent is necessary for selectivity, you may need to reduce the flow rate to stay within the system's pressure limits.
Section 3: Protocols & Method Development
Protocol 1: Systematic Method Development

This protocol provides a structured approach to developing a robust purification method for 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine.

Objective: Achieve a resolution (Rs) > 1.5 between the target peak and all impurities with good peak shape.

Materials:

  • Column: High-purity, end-capped C18, 5 µm particle size.

  • Mobile Phase A (MPA): 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B (MPB): 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Mobile Phase C (MPC): 0.1% Formic Acid in HPLC-grade Methanol.

  • Sample: Dissolved in a solvent weaker than the initial mobile phase (e.g., 10% ACN in water or DMSO).

Procedure:

  • Scouting Runs (Solvent Screening):

    • Perform two fast, broad gradient runs from 5% to 95% organic over 10-15 minutes.

    • Run 1: Use MPA and MPB (Acetonitrile).

    • Run 2: Use MPA and MPC (Methanol).

    • Analysis: Compare the two chromatograms. Identify which organic solvent provides the best initial separation and selectivity for your target and its key impurities.[9] Proceed with the better solvent.

  • Gradient Optimization:

    • Based on the scouting run, identify the approximate organic percentage at which your compound elutes.

    • Design a new, shallower gradient around this percentage. For example, if the peak eluted at 45% ACN in the scouting run, a good starting gradient would be 30% to 60% ACN over 20-30 minutes.

    • Objective: To elongate the separation window and increase resolution. Adjust the slope of the gradient until baseline separation is achieved.

  • Temperature Optimization:

    • Temperature can affect selectivity. Run the optimized gradient at different temperatures (e.g., 25°C, 40°C, 50°C).

    • Higher temperatures decrease mobile phase viscosity (lowering pressure) and can sometimes improve peak shape and efficiency. However, lower temperatures can sometimes enhance selectivity.[9] Choose the temperature that provides the best overall resolution.

  • Loading Study (For Preparative Scale):

    • Once the analytical method is optimized, perform a loading study to determine the maximum sample mass that can be injected without compromising resolution.

    • Inject increasing amounts of your sample (e.g., 2 mg, 5 mg, 10 mg) onto the analytical column and monitor for peak broadening and loss of resolution. This data will be used to scale up to a preparative column.

Protocol 2: Column Cleaning and Regeneration

Regular cleaning is essential for maintaining column performance and lifetime.

  • Disconnect the column from the detector to avoid contaminating the flow cell.

  • Flush with 20 column volumes of mobile phase without any buffer salts (e.g., 95:5 Water:ACN).

  • Flush with 20 column volumes of 100% Acetonitrile.

  • Flush with 20 column volumes of 100% Isopropanol (excellent for removing strongly hydrophobic contaminants).

  • Store the column in a high-organic solvent like Acetonitrile or Methanol.

  • Before next use, re-equilibrate the column with the initial mobile phase for at least 10-15 column volumes.[16]

Section 4: Data & Reference Tables
Table 1: Recommended HPLC Columns for Polar Basic Compounds
Column Name Phase Chemistry Key Feature(s) Primary Benefit for this Application
Waters ACQUITY/XBridge BEH C18 Ethylene Bridged Hybrid C18Excellent pH stability (1-12); highly end-capped.Reduces silanol interactions and allows for method development at high pH if needed.[11]
Phenomenex Luna Omega Polar C18 Polar-modified C18Contains a polar group embedded in the alkyl chain.Provides alternative selectivity and is stable in 100% aqueous mobile phases.[6]
Agilent ZORBAX Extend-C18 Bidentate C18Stable at high pH (up to 11.5).Allows for running the analyte in its neutral form, which can sometimes improve peak shape and change selectivity.
GL Sciences InertSustain PFP PentafluorophenylOffers multiple retention mechanisms (hydrophobic, π-π, dipole).Ideal for resolving aromatic positional isomers that are difficult to separate on a standard C18.[8]
Table 2: Common Mobile Phase Additives
Additive Concentration Pros Cons
Formic Acid (FA) 0.05 - 0.1%Volatile and MS-friendly; good for protonating basic analytes.Weaker acid; may not fully suppress all silanol interactions.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Strong acid, excellent for eliminating peak tailing. Provides sharp peaks.Strong ion-pairing agent; can be difficult to remove from the column and causes significant ion suppression in MS.
Ammonium Acetate/Formate 5 - 20 mMBuffer system; helps control pH precisely. MS-friendly.Non-volatile salts can build up in the system; requires thorough flushing.[19]
References
  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds. (2022). Phenomenex. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Troubleshooting Guide for HPLC Pumps: Tips and Tricks. (2025). G-M-I, Inc. [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters. [Link]

  • Troubleshooting Basics, Part II: Pressure Problems. (2026). LCGC International. [Link]

  • Troubleshooting for Increased Pressure. YMC. [Link]

  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. (2021). Organic Letters. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC International. [Link]

  • Key Concepts and Considerations of Preparative Liquid Chromatography. (2025). Welch Materials. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. [Link]

  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. [Link]

  • HPLC Troubleshooting. Analytical Chemistry Group. [Link]

Sources

Troubleshooting

Reducing off-target effects of 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers utilizing 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine derivatives. This guide is designed to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine derivatives. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the experimental use of this important class of kinase inhibitors. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently developed as a potent inhibitor of various kinases, most notably Phosphoinositide 3-kinases (PI3Ks).[1][2][3] While powerful, achieving high selectivity and understanding off-target effects are critical for generating robust and interpretable data.[4][5]

This resource is structured as a series of questions you may be asking in the lab, followed by detailed, evidence-based answers and actionable protocols to help you overcome common hurdles.

Part 1: Troubleshooting Guide

This section addresses specific, complex problems that can arise during your experiments, focusing on the causality behind the issue and providing a logical path to a solution.

Question 1: I've developed a novel 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine inhibitor. It shows high potency (nanomolar IC50) in my biochemical kinase assay, but its activity drops significantly (micromolar EC50) in cell-based proliferation assays. What could be causing this discrepancy?

This is a common and multifaceted challenge in drug discovery. The significant drop in potency between a clean biochemical assay and a complex cellular environment points to several potential factors related to the compound's properties and its interaction with cellular machinery.

Potential Causes & Investigative Steps:

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target. The complex pyrazolo[1,5-a]pyridine core, while excellent for fitting into kinase active sites, may possess physicochemical properties (e.g., high polarity, large size) that hinder passive diffusion.

  • Active Efflux by Transporters: The compound could be a substrate for ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1), which actively pump foreign molecules out of the cell, preventing the intracellular concentration from reaching the required therapeutic level.

  • High Intracellular ATP Concentration: Most kinase inhibitors derived from this scaffold are ATP-competitive.[3] Biochemical assays are often run at or below the Michaelis constant (Kₘ) of ATP for the target kinase (typically 1-100 µM). However, intracellular ATP concentrations are much higher (1-10 mM).[6] This high concentration of the natural substrate can outcompete your inhibitor, leading to a rightward shift in the dose-response curve and a higher apparent EC50.

  • Compound Instability or Metabolism: The compound may be unstable in cell culture media over the duration of the assay (24-72 hours) or may be rapidly metabolized by cellular enzymes into an inactive form.

  • Plasma Protein Binding: If your cell culture medium is supplemented with serum, your compound may bind to proteins like albumin, reducing the free concentration available to enter cells and interact with the target.

Troubleshooting Workflow:

To systematically diagnose this issue, a logical workflow is essential. The following diagram illustrates a decision-making process to pinpoint the root cause.

G cluster_0 Troubleshooting: Biochemical vs. Cellular Potency Discrepancy start Start: Low Cellular Potency Observed permeability Assess Cell Permeability (e.g., PAMPA, Caco-2 assay) start->permeability efflux Test for ABC Transporter Efflux (Use specific inhibitors like Verapamil) permeability->efflux If Permeability is Low atp_comp Run Biochemical Assay at High ATP (1-5 mM) Does IC50 increase significantly? permeability->atp_comp If Permeability is Good target_engage Confirm Intracellular Target Engagement (e.g., CETSA, NanoBRET, Western Blot for p-substrate) efflux->target_engage If potency is rescued atp_comp->target_engage If IC50 increases stability Check Compound Stability (Incubate in media, analyze by LC-MS) atp_comp->stability If IC50 is stable target_engage->stability If no target engagement is seen

Caption: Troubleshooting workflow for potency discrepancies.

Question 2: My cells are dying or showing an unexpected phenotype that doesn't align with the known function of the intended kinase target. How do I determine if this is an off-target effect?

This is a critical question for validating your compound's mechanism of action. Off-target effects are common with kinase inhibitors because the ATP-binding pocket is highly conserved across the human kinome.[4] An unexpected phenotype could arise from hitting one or more other kinases that control different cellular pathways, or from non-specific cytotoxicity.

Key Concepts:

  • Polypharmacology: It is common for a single drug to interact with multiple targets. This can sometimes be beneficial (e.g., Imatinib's activity against BCR-ABL, KIT, and PDGFRα) but is often a source of toxicity or confounding results.[4]

  • Kinome Selectivity: The degree to which an inhibitor binds its intended target over all other kinases. Highly selective inhibitors are preferred as tool compounds to ensure that the observed biological effects can be confidently attributed to the inhibition of a single target.[7][8]

Systematic Approach to Deconvolute On-Target vs. Off-Target Effects:

  • Comprehensive Kinase Profiling: This is the gold standard for identifying off-targets.[9] Screen your compound against a large panel of kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM). Any kinase showing significant inhibition (e.g., >70%) should be flagged for further dose-response (IC50) analysis.[8]

  • Use of a Negative Control Compound: Synthesize or acquire a close structural analog of your inhibitor that is inactive against your primary target. If this inactive analog still produces the unexpected phenotype, the effect is likely due to a shared off-target or non-specific cytotoxicity.

  • Target-Specific Rescue Experiments:

    • Genetic Rescue: If you observe a phenotype in a cell line, see if you can reverse it by overexpressing a constitutively active form of your intended target kinase. If the phenotype persists, it's likely an off-target effect.

    • Pharmacological Rescue: If the phenotype is due to the inhibition of a specific pathway, you may be able to rescue it by adding a downstream metabolite or activator. For a PI3K inhibitor, for instance, you could try to see if adding exogenous PIP3 can rescue the effect.

  • Phenotypic Anchoring: Compare the phenotype caused by your compound to that caused by other well-characterized, selective inhibitors of your target kinase and of the potential off-targets identified in your kinase screen.

The following diagram outlines this experimental workflow.

G cluster_1 Workflow: Validating On-Target vs. Off-Target Effects start Unexpected Phenotype Observed profile Tier 1: Identify Potential Off-Targets - Kinome-wide Selectivity Screen - Use Inactive Analog Control start->profile validate Tier 2: Validate Off-Target Relevance - Determine IC50 for top hits - Compare cellular EC50 to off-target IC50 profile->validate Off-targets identified? on_target Conclusion: Phenotype is On-Target profile->on_target No significant off-targets & Inactive analog has no effect confirm Tier 3: Confirm Causal Link - Target Knockdown/Knockout (CRISPR/siRNA) - Rescue Experiments - Compare Phenotypes with other known inhibitors validate->confirm Off-target potency matches cellular EC50? validate->on_target Off-target potency is much weaker than cellular EC50 confirm->on_target Phenotype rescued by on-target manipulation? off_target Conclusion: Phenotype is Off-Target confirm->off_target Phenotype matches off-target inhibition?

Caption: Experimental workflow for deconvoluting on- and off-target effects.

Part 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common practical questions.

Q: What is the first step I should take to characterize my new pyrazolo[1,5-a]pyridine inhibitor? A: The very first step is to evaluate its activity and potency against the intended target using a robust biochemical assay.[9] This involves determining the IC50 value, which is the concentration of your compound required to inhibit 50% of the kinase activity. It is crucial to use a known inhibitor as a positive control to validate your assay setup.[9]

Q: How do I choose the right kinase assay format? A: There are numerous formats available, including radiometric, fluorescence-based, and luminescence-based assays.[9] Luminescence-based assays like Promega's ADP-Glo™ are highly popular because they measure the production of ADP, a universal product of all kinase reactions.[10] This makes the platform adaptable for virtually any kinase without needing a specific antibody or modified substrate, which is ideal for selectivity profiling.[10]

Q: My pyrazolo[1,5-a]pyridine derivative has poor aqueous solubility. What are some common strategies to improve this for in vitro and in vivo experiments? A: This is a known challenge for this scaffold. Two main strategies exist:

  • Formulation: For in vitro work, prepare high-concentration stock solutions in 100% DMSO. When diluting into aqueous assay buffers or cell media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.[11] Sonication can help dissolve the compound. For in vivo studies, formulation vehicles like PEG400, Solutol, or cyclodextrins may be necessary.

  • Medicinal Chemistry: If you are in the process of optimizing the molecule, structure-activity relationship (SAR) studies have shown that adding a basic amine to the structure can allow for the formation of hydrochloride salts, which can dramatically improve aqueous solubility by up to 1000-fold.[3][12]

Q: How can I be sure the phenotype I see is due to kinase inhibition and not some other mechanism? A: Beyond the off-target analysis described earlier, confirming the mechanism of action is key. For ATP-competitive inhibitors, you can perform kinetic analysis to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.[9] Additionally, biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure the binding interaction between your compound and the purified kinase, confirming a direct physical interaction.[9]

Part 3: Data Presentation & Protocols

To provide a practical context, this section includes a sample data table and a detailed experimental protocol for a key validation experiment.

Table 1: Example Kinase Selectivity Profile for a Hypothetical Pyrazolo[1,5-a]pyridine PI3Kα Inhibitor (Compound "P3P-X")

This table illustrates how selectivity data is typically presented. The goal is to have a large potency window between the on-target kinase and other kinases.

Kinase TargetIC50 (nM)Selectivity vs. PI3Kα (Fold)Notes
PI3Kα (On-Target) 0.9 - High on-target potency [1]
PI3Kβ4550xModerate selectivity over β isoform
PI3Kδ117130xGood selectivity over δ isoform[13]
PI3Kγ250278xHigh selectivity over γ isoform[13]
mTOR>10,000>11,000xHighly selective against related PIKK family member
CDK2850944xPotential off-target at high concentrations[14]
SRC1,2001,333xWeak off-target activity
EGFR>10,000>11,000xNo significant activity

Data is hypothetical and for illustrative purposes only.

Experimental Protocol: Validating Target Inhibition via Western Blot for Downstream Signaling

For a PI3K inhibitor, the most direct way to confirm on-target activity in cells is to measure the phosphorylation of its immediate downstream substrate, AKT.[1][2]

Objective: To determine if Compound P3P-X inhibits the PI3K pathway in HCT-116 cells by measuring the phosphorylation of AKT at Serine 473.

Materials:

  • HCT-116 cells

  • Complete growth medium (e.g., McCoy's 5A + 10% FBS)

  • Compound P3P-X (10 mM stock in DMSO)

  • IGF-1 (Insulin-like growth factor 1) to stimulate the PI3K pathway

  • Phosphatase and protease inhibitor cocktails

  • RIPA lysis buffer

  • BCA protein assay kit

  • Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT, Mouse anti-β-actin

  • Secondary antibodies: Anti-rabbit IgG HRP-linked, Anti-mouse IgG HRP-linked

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Seeding: Plate HCT-116 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 12-16 hours. This lowers the basal activity of the PI3K pathway.

  • Inhibitor Pre-treatment: Treat the cells with increasing concentrations of P3P-X (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours. Include a DMSO vehicle control.

  • Pathway Stimulation: Add IGF-1 (e.g., 50 ng/mL) to all wells (except for a non-stimulated control) and incubate for 15 minutes to robustly activate the PI3K/AKT pathway.

  • Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer (supplemented with protease/phosphatase inhibitors) to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Lysate Clarification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer. Boil samples for 5 minutes. Load samples onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody for phospho-AKT (e.g., 1:1000 dilution) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with the HRP-linked secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imager.

  • Stripping & Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed for total AKT and then for a loading control like β-actin.

Expected Outcome: You should observe a strong p-AKT signal in the stimulated, vehicle-treated sample. This signal should decrease in a dose-dependent manner with increasing concentrations of Compound P3P-X, while the total AKT and β-actin levels remain constant. This result provides strong evidence of on-target pathway inhibition in a cellular context.

References
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Raynaud, F. I., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 582-587. [Link]

  • Pao, W., & Senderowicz, A. M. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research, 19(3), 546-548. [Link]

  • Cichońska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLoS Computational Biology, 13(8), e1005678. [Link]

  • Theisen, E., et al. (2025, November 13). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. ICR. [Link]

  • Kumar, A., et al. (2017). Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. European Journal of Medicinal Chemistry, 126, 967-977. [Link]

  • Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(23), 7119. [Link]

  • Wang, Y., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration, 1, 1-24. [Link]

  • Kendall, J. D., et al. (2012). Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR. Bioorganic & Medicinal Chemistry Letters, 22(1), 577-581. [Link]

  • Kairos Discovery. (2025, May 14). Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. Kairos Discovery. [Link]

  • Ventura, A. C., & Aberton, J. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9, 7. [Link]

  • O'Brien, P., et al. (2014). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Organic & Biomolecular Chemistry, 12(4), 589-592. [Link]

  • Kendall, J. D., et al. (2017). Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(2), 187-190. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(19), 10777. [Link]

  • van der Worp, H. B., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(2), 229-242. [Link]

  • Kendall, J. D., et al. (2017). Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(2), 187-190. [Link]

  • Reddy, T. S., et al. (2021). Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones. Organic & Biomolecular Chemistry, 19(25), 5645-5650. [Link]

  • Sławiński, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules, 27(15), 4811. [Link]

  • Kendall, J. D., et al. (n.d.). S1 Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group. The Royal Society of Chemistry. [Link]

  • Kendall, J. D., et al. (2014). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm, 5(2), 159-164. [Link]

  • Hayler, J. D., et al. (2013). Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines. Tetrahedron Letters, 54(44), 5958-5961. [Link]

  • Wang, H., et al. (2022). Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance. European Journal of Medicinal Chemistry, 241, 114654. [Link]

  • Wang, C., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry, 67(17). [Link]

  • Singh, M., & Singh, P. P. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 13(9), 1037-1055. [Link]

  • Christodoulou, M. S., et al. (2026, January 24). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

  • Nishikawa, K., et al. (1986). Synthesis of 3-substituted pyrazolo[1,5-a]pyridine derivatives with inhibitory activity on platelet aggregation. I. Chemical & Pharmaceutical Bulletin, 34(7), 2828-2832. [Link]

  • Peters, C. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

  • Cismas, C., & Tigu, A. B. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11463. [Link]

  • El-Damasy, A. K., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200888. [Link]

  • de Oliveira, A. R. M., et al. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Viruses, 14(8), 1618. [Link]

  • Johns, B. A., Gudmundsson, K. S., & Allen, S. H. (2007). Pyrazolo[1,5-a]pyridine antiherpetics: effects of the C3 substituent on antiviral activity. Bioorganic & Medicinal Chemistry Letters, 17(10), 2858-2862. [Link]

  • El-Damasy, A. K., et al. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. [Link]

  • Kendall, J. D., et al. (2014). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm, 5, 159-164. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine Functionalization

Welcome to the Advanced Applications Support Center. The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and adenosine re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and adenosine receptor antagonists[1][2]. However, functionalizing the specific 3-pyridin-3-ylpyrazolo[1,5-a]pyridine derivative presents a notoriously difficult synthetic bottleneck.

Because the C-3 position—typically the most nucleophilic site for electrophilic aromatic substitution and C-H activation—is already occupied, synthetic efforts must be redirected to the C-2, C-4, or C-7 positions[1]. The core challenge arises from the non-planar, biaryl-like twist of the 3-pyridyl group, which creates a severe steric umbrella over the adjacent C-2 and C-4 positions, effectively shielding them from standard transition-metal catalysts[3].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to bypass these steric and electronic barriers.

Part 1: Diagnostic Matrix for Functionalization Sites

Before troubleshooting, it is critical to understand the specific micro-environment of each carbon center on the 3-pyridin-3-ylpyrazolo[1,5-a]pyridine core.

Target PositionPrimary ChallengeMechanistic CauseRecommended Strategy
C-2 Extreme Steric ShieldingA-1,3 strain forces the 3-pyridyl ring out of plane, blocking the approach of bulky Pd/metal complexes.Use highly active, sterically demanding mono-ligating ligands (e.g., SPhos, NHCs)[1].
C-4 Steric & Electronic DeactivationShielded by the 3-pyridyl group; inherently less nucleophilic than the pyrazole ring.Pre-functionalization of the pyridine precursor prior to cyclization[3].
C-7 Remote Site / Catalyst PoisoningDistal to the steric bulk, but adjacent to the bridgehead nitrogen. Pyridine nitrogen can poison Pd catalysts.Directed ortho-metalation (DoM) using TMP-metal bases (e.g., TMPMgCl·LiCl)[4].

Part 2: Troubleshooting Guides & FAQs

Q1: Why do standard Palladium-catalyzed cross-couplings fail at the C-2 position of this scaffold?

Causality Insight: The failure is two-fold. First, the 3-pyridyl group adopts a dihedral angle that projects its electron cloud directly over the C-2 position. This creates a steric strain that prevents the bulky palladium oxidative addition complex from undergoing transmetalation[3]. Second, the basic nitrogen of the 3-pyridyl group competitively coordinates to the palladium center, leading to catalyst poisoning and off-cycle resting states[5].

Solution: To overcome this, you must abandon standard ligands like PPh 3​ or dppf. Instead, utilize highly active, sterically demanding, electron-rich ligands such as Buchwald dialkylbiaryl phosphines (e.g., SPhos). These ligands enforce a mono-ligated Pd(0) active species (L 1​ Pd), which is smaller, highly reactive toward sterically hindered bonds, and accelerates the reductive elimination step[1].

Q2: How can I regioselectively functionalize the C-7 position without the 3-pyridyl group interfering?

Causality Insight: The C-7 position is distal to the C-3 steric bulk, meaning steric hindrance is minimal. However, direct C-H activation here often requires specific directing groups[1]. A more reliable and scalable method is directed ortho-metalation (DoM) utilizing frustrated Lewis pair-like bases.

Solution: Employ Knochel-type bases, specifically TMPMgCl·LiCl (2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex)[4]. The LiCl breaks up the polymeric aggregates of the magnesium amide, dramatically increasing its kinetic basicity. Simultaneously, the bulky TMP amine prevents unwanted nucleophilic attack on the electrophilic pyridine ring, selectively deprotonating the acidic C-7 proton adjacent to the bridgehead nitrogen[4].

Part 3: Quantitative Ligand Screening Data

When attempting cross-coupling at the sterically hindered C-2 position, ligand selection is the single most critical variable. The table below summarizes the expected efficacy of various ligand classes based on their steric profiles (Tolman cone angle / percent buried volume, %V bur​ ).

Ligand TypeExampleRelative Steric ProfileC-2 Cross-Coupling Yield (%)Mechanistic Observation
TriarylphosphinePPh 3​ Low (145°)< 10%Fails at transmetalation due to C-3 steric clash.
Bidentate PhosphinedppfMedium15 - 25%Catalyst poisoning by pyridine nitrogen dominates.
Dialkylbiaryl PhosphineSPhosHigh (Sterically demanding)75 - 85%Enforces mono-ligated Pd(0), accelerates reductive elimination[1].
N-Heterocyclic CarbeneIPrVery High (%V bur​ > 30)80 - 90%Strong σ -donation stabilizes Pd intermediate; overcomes steric bulk.

Part 4: Validated Experimental Protocols

Protocol A: Regioselective C-7 Magnesiation and Electrophilic Trapping

Self-Validating System: The use of iodine as an electrophile allows for immediate visual confirmation (decolorization) and easy LC-MS mass tracking (The [M+H] + shifts from 196.09 to 321.98).

  • Preparation: Flame-dry a Schlenk flask under argon. Add 3-pyridin-3-ylpyrazolo[1,5-a]pyridine (1.0 mmol) and anhydrous THF (5.0 mL).

  • Cooling: Cool the solution to -40 °C using a dry ice/acetonitrile bath. Crucial Step: Do not use -78 °C. The metalation kinetics for this specific substrate are too slow at standard dry-ice temperatures[4].

  • Metalation: Dropwise add TMPMgCl·LiCl (1.2 mmol, 1.0 M in THF) over 10 minutes. Stir the reaction mixture at -40 °C for exactly 2 hours to ensure complete deprotonation.

  • Trapping: Add a solution of iodine (1.5 mmol) in THF (2.0 mL) dropwise. The dark brown color of the iodine should rapidly dissipate as it is consumed by the organomagnesium intermediate.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH 4​ Cl (10 mL) and saturated Na 2​ S 2​ O 3​ (5 mL) to reduce any unreacted iodine. Extract with EtOAc (3 x 15 mL).

  • Validation: Analyze the crude mixture via LC-MS. A single major peak corresponding to 7-iodo-3-pyridin-3-ylpyrazolo[1,5-a]pyridine should be observed, confirming successful C-7 functionalization.

Protocol B: Sterically Hindered C-2 Suzuki-Miyaura Coupling

Self-Validating System: Reaction progress is tracked by the disappearance of the pre-halogenated starting material via TLC (UV active at 254 nm).

  • Setup: In an argon-filled glovebox, charge a pressure vial with 2-bromo-3-pyridin-3-ylpyrazolo[1,5-a]pyridine (0.5 mmol), the desired arylboronic acid (0.75 mmol), Pd(OAc) 2​ (5 mol%), SPhos (10 mol%), and K 3​ PO 4​ (1.5 mmol).

  • Solvent System: Add degassed Toluene/H 2​ O (10:1, 2.5 mL). Crucial Step: The biphasic system is critical for dissolving the inorganic phosphate base while maintaining the organic solubility of the highly lipophilic, sterically hindered substrate.

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 100 °C in an oil bath for 16 hours.

  • Validation: Cool to room temperature and check via TLC. The use of SPhos is mandatory; standard PPh 3​ will yield negligible conversion due to the inability to undergo transmetalation in the sterically crowded C-2 pocket[1].

Part 5: Workflows and Logic Trees

G SM 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine C7_Path C-7 Functionalization (Remote Site) SM->C7_Path Minimal Steric Block C2_Path C-2 Functionalization (Sterically Shielded) SM->C2_Path High Steric Block TMP TMPMgCl·LiCl / THF Directed Metalation C7_Path->TMP Pd_Cat Pd(OAc)2 / SPhos C-H Activation C2_Path->Pd_Cat Prod_C7 7-Substituted Product TMP->Prod_C7 Electrophile Trap Prod_C2 2-Substituted Product Pd_Cat->Prod_C2 Cross-Coupling

Mechanistic workflow for diverging regioselective functionalization pathways.

LogicTree Start Issue: Low Yield at C-2 Position Check1 Is Catalyst Poisoned by Pyridine N? Start->Check1 Sol1 Add PivOH or Lewis Acid Check1->Sol1 Yes Check2 Is Steric Bulk Preventing Coupling? Check1->Check2 No Sol2 Switch to SPhos or NHC Ligands Check2->Sol2 Yes

Troubleshooting logic tree for resolving low conversion rates at the C-2 position.

References

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors Source: Organometallics - ACS Publications URL:1

  • Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases Source: Organic Letters - ACS Publications URL:4

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines Source: Organic Letters - ACS Publications URL:3

  • Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines Source: The Journal of Organic Chemistry - ACS Publications URL:5

  • Pyrazolo Derivatives as Potent Adenosine Receptor Antagonists: An Overview on the Structure-Activity Relationships Source: PMC - National Institutes of Health URL:2

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine for Preclinical Trials

Introduction Welcome to the technical support center for the synthesis and scale-up of 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine. This molecule is a key heterocyclic scaffold with significant interest in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis and scale-up of 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine. This molecule is a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development.[1][2] The successful transition from bench-scale synthesis to a robust, scalable process suitable for preclinical trials presents numerous challenges. These can range from reaction optimization and impurity profiling to ensuring batch-to-batch consistency.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, experience-driven insights to navigate these complexities. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experimental work. The information provided herein is grounded in established scientific principles and supported by authoritative literature to ensure accuracy and reliability.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis and scale-up of 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine. The solutions provided are based on a mechanistic understanding of the chemical transformations involved.

Issue 1: Low Yield in the Initial Cycloaddition or Suzuki Coupling Step

Question: We are experiencing significantly lower than expected yields in our initial attempts to synthesize the pyrazolo[1,5-a]pyridine core, or during the subsequent Suzuki coupling with the pyridine boronic acid derivative. What are the likely causes and how can we optimize the reaction?

Answer:

Low yields in these key steps are a common hurdle. The root cause often lies in one or more of the following areas: reaction conditions, reagent quality, or catalyst activity. Let's break down the troubleshooting process.

A. For the 1,3-Dipolar Cycloaddition Approach:

The formation of the pyrazolo[1,5-a]pyridine ring system can be achieved through a 1,3-dipolar cycloaddition of an N-aminopyridinium ylide with an appropriate dipolarophile.[3]

  • Reagent Quality:

    • N-aminopyridinium Ylide Precursor: The stability of the N-aminopyridinium salt is crucial. Ensure the precursor, often an N-aminopyridinium mesitylenesulfonate, is pure and dry.[4] Any degradation will lead to a lower concentration of the active ylide in situ.

    • Base Selection: The choice of base for generating the ylide is critical. A base that is too strong can lead to side reactions, while a base that is too weak will result in incomplete ylide formation. Common bases include triethylamine or potassium carbonate. It's essential to ensure the base is anhydrous.

  • Reaction Conditions:

    • Solvent: The polarity of the solvent can significantly influence the reaction rate and selectivity. Dichloromethane (DCM) or dimethylformamide (DMF) are often used.[5] A solvent screen may be necessary to find the optimal medium for your specific substrates.

    • Temperature: These cycloadditions are often run at room temperature.[3] However, if the reaction is sluggish, gentle heating (e.g., to 40-50 °C) might be beneficial. Conversely, if side products are observed, cooling the reaction may improve selectivity.

B. For the Suzuki Coupling Step:

The Suzuki coupling is a powerful method for introducing the 3-pyridyl group onto the pyrazolo[1,5-a]pyridine core, typically by coupling 3-bromopyrazolo[1,5-a]pyridine with a pyridine-3-boronic acid or its ester.[3]

  • Catalyst System:

    • Palladium Source: The choice of palladium catalyst and ligand is paramount. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts generated in situ from Pd(OAc)₂ and a suitable phosphine ligand are commonly employed.[3][5]

    • Ligand Selection: The ligand stabilizes the palladium center and facilitates the catalytic cycle. Electron-rich and bulky phosphine ligands often give good results. Experiment with different ligands (e.g., SPhos, XPhos) if the standard PPh₃ is ineffective.

    • Catalyst Deactivation: The catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are properly degassed, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions:

    • Base: An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is typically used. The concentration of the base can be critical.[3]

    • Solvent System: A two-phase solvent system, such as 1,2-dimethoxyethane (DME)/water or toluene/water, is common for Suzuki couplings.[3][5] The ratio of organic solvent to water can impact the reaction rate.

    • Temperature: Suzuki couplings usually require heating, often to the reflux temperature of the solvent.[5]

Issue 2: Formation of Significant Impurities

Question: Our crude product shows multiple spots on TLC and significant impurities in the NMR spectrum. How can we identify and minimize the formation of these byproducts?

Answer:

Impurity formation is a major concern, especially during scale-up, as it complicates purification and can impact the final product's quality.

  • Common Impurities and Their Origin:

    • Homocoupling Products: In Suzuki reactions, homocoupling of the boronic acid (to form 3,3'-bipyridine) or the aryl halide can occur. This is often due to an inefficient catalytic cycle or the presence of oxygen.

    • Protodeborylation/Protodehalogenation: This results in the formation of the unsubstituted pyrazolo[1,5-a]pyridine or pyridine, respectively. It can be caused by moisture or an excess of base.

    • Regioisomers: In some synthetic routes, particularly those involving electrophilic substitution, the formation of regioisomers is possible.[6] Careful control of reaction conditions is necessary to ensure high regioselectivity.

    • Residual Solvents and Reagents: Incomplete removal of high-boiling solvents (like DMF) or excess reagents can be a source of contamination.

  • Strategies for Minimizing Impurities:

    • Inert Atmosphere: As mentioned, strictly maintain an inert atmosphere to prevent catalyst deactivation and homocoupling.

    • Stoichiometry Control: Carefully control the stoichiometry of your reagents. An excess of the boronic acid can sometimes drive the reaction to completion but may also lead to more homocoupling.

    • Temperature and Reaction Time: Monitor the reaction progress by TLC or LC-MS. Over-running the reaction can lead to product degradation or the formation of new impurities.

    • Purification of Starting Materials: Ensure the purity of your starting materials. Impurities in the initial reactants can be carried through the synthesis.

Issue 3: Difficulties in Product Purification and Isolation

Question: We are struggling to purify the final product. Column chromatography is not providing adequate separation, and crystallization is proving difficult. What alternative purification strategies can we employ?

Answer:

Purification is a critical step, and its difficulty often increases with scale.

  • Optimizing Chromatography:

    • Solvent System: Systematically screen different solvent systems for your column chromatography. A gradient elution may be necessary to separate closely related impurities.

    • Stationary Phase: If standard silica gel is not effective, consider using alumina or a reverse-phase C18 silica.

  • Crystallization Techniques:

    • Solvent Selection: A systematic solvent screen is essential for identifying a suitable crystallization solvent or solvent mixture. The ideal solvent should dissolve the product at elevated temperatures but have low solubility at room temperature or below.

    • Seeding: If you have a small amount of pure product, using a seed crystal can induce crystallization.

    • Anti-Solvent Addition: Dissolve the crude product in a good solvent and then slowly add an anti-solvent (in which the product is insoluble) to induce precipitation.

  • Alternative Purification Methods:

    • Acid-Base Extraction: Since the product contains basic pyridine and pyrazole nitrogen atoms, you may be able to selectively extract it into an acidic aqueous solution, wash the organic impurities away, and then neutralize the aqueous layer to precipitate the pure product.

    • Solid-Phase Extraction (SPE): For specific impurities, SPE cartridges can be effective. For instance, phenylboronic acid (PBA) functionalized silica can be used to capture and remove pyridine-containing compounds.[7]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the scale-up of 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine synthesis for preclinical trials.

Q1: What are the key considerations when scaling up the synthesis from grams to kilograms?

A1: Scaling up a chemical synthesis is not simply about using larger flasks and more reagents. Key considerations include:

  • Heat Transfer: Reactions that are easily controlled on a small scale can become exothermic and difficult to manage in large reactors. Ensure you have adequate cooling capacity and monitor the internal reaction temperature closely.

  • Mass Transfer and Mixing: Efficient mixing is crucial for maintaining homogeneity, especially in heterogeneous reactions like some Suzuki couplings. Inadequate mixing can lead to localized "hot spots" and increased impurity formation.

  • Reagent Addition Rates: The rate of addition of reagents can significantly impact the reaction profile. Slow, controlled addition is often necessary on a larger scale.

  • Work-up and Isolation Procedures: Procedures that are straightforward in the lab, like extractions in a separatory funnel, need to be adapted for large-scale equipment. The increased volume can also lead to longer processing times.

  • Safety: A thorough safety review is essential before any scale-up. This includes understanding the thermal stability of all reactants and intermediates and having a clear plan for quenching the reaction in an emergency.

Q2: How do we establish a robust impurity profile for our preclinical batch?

A2: A comprehensive impurity profile is a regulatory requirement for preclinical trials. The process involves:

  • Identification of Potential Impurities: Based on the synthetic route, identify all potential impurities, including unreacted starting materials, byproducts, and degradation products.

  • Analytical Method Development: Develop and validate sensitive analytical methods, typically HPLC with UV and MS detection, to detect and quantify these impurities.

  • Forced Degradation Studies: Subject the drug substance to stress conditions (e.g., heat, light, acid, base, oxidation) to identify potential degradation products.

  • Setting Specifications: Based on the toxicological data and regulatory guidelines, establish acceptable limits for each identified impurity.

Q3: What are the critical process parameters (CPPs) that need to be controlled during the scaled-up synthesis?

A3: Critical Process Parameters are those that have a significant impact on the critical quality attributes (CQAs) of the final product, such as purity, yield, and physical form. For the synthesis of 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine, CPPs are likely to include:

  • Reaction Temperature: As discussed, this affects reaction rate and impurity formation.

  • Catalyst Loading: The amount of catalyst used can impact reaction completeness and cost.

  • Base Equivalents and Concentration: This is crucial for both the cycloaddition and Suzuki coupling steps.

  • Reaction Time: This needs to be optimized to ensure complete conversion without product degradation.

  • Purification Parameters: For crystallization, these would include solvent choice, cooling rate, and agitation speed.

III. Experimental Protocols and Data

Representative Lab-Scale Suzuki Coupling Protocol

This protocol is a general guideline and may require optimization for your specific setup.

  • Degassing: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyrazolo[1,5-a]pyridine (1.0 eq), pyridine-3-boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent and Catalyst Addition: Add a degassed mixture of DME and water (e.g., 4:1 v/v). To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 85-90 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Key Reaction Parameters Comparison
ParameterLab-Scale (grams)Pilot-Scale (kilograms)Key Considerations for Scale-Up
Reaction Vessel Round-bottom flaskJacketed glass or stainless-steel reactorSurface area to volume ratio decreases, impacting heat transfer.
Heating/Cooling Heating mantle/ice bathCirculating thermal fluidPrecise temperature control is critical.
Agitation Magnetic stirrerOverhead mechanical stirrerEnsure efficient mixing to maintain homogeneity.
Inerting Balloon/nitrogen lineNitrogen/argon blanketMaintain a positive pressure of inert gas.
Work-up Separatory funnelReactor with bottom outlet valve, filter pressPhase separation can be slower; filtration efficiency is key.

IV. Visualizations

Reaction Scheme: Suzuki Coupling

Suzuki_Coupling A 3-Bromopyrazolo[1,5-a]pyridine C 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine A->C Suzuki Coupling B Pyridine-3-boronic acid B->C Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->C Base Base (e.g., Na2CO3) Base->C

Caption: Suzuki coupling for the synthesis of the target compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_Reagents Verify Reagent Quality (Purity, Dryness) Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions (Solvent, Temperature, Time) Start->Check_Conditions Check_Catalyst Assess Catalyst System (Source, Ligand, Atmosphere) Start->Check_Catalyst Optimize_Stoichiometry Optimize Reagent Stoichiometry Check_Reagents->Optimize_Stoichiometry Check_Conditions->Optimize_Stoichiometry Check_Catalyst->Optimize_Stoichiometry Solution Improved Yield Optimize_Stoichiometry->Solution

Caption: A decision tree for troubleshooting low reaction yields.

V. References

  • Bethel, P. A., et al. (2012). Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines. Tetrahedron, 68(27-28), 5434-5444.

  • Miki, Y., Yagi, S., & Ikeda, M. (1980). Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Heterocycles, 14(12), 1909-1912.

  • Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(11), 3245.

  • Ravi, C., et al. (2017). Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 27(3), 527-531.

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI Science.

  • Kelly, B. D., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters, 23(12), 4853-4857.

  • Khan, I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 23-45.

  • Patel, R. P., et al. (2020). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. Journal of Heterocyclic Chemistry, 57(5), 1946-1969.

  • Gilligan, P. J., et al. (2009). Synthesis and Structure-Activity Relationships of 8-(pyrid-3-yl)pyrazolo[1,5-a]-1,3,5-triazines: Potent, Orally Bioavailable Corticotropin Releasing Factor receptor-1 (CRF1) Antagonists. Journal of Medicinal Chemistry, 52(9), 3084-3092.

  • Khan, I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 23-45.

  • de la Torre, M. C., & Sierra, M. A. (2018). Modern Strategies for Heterocycle Synthesis. Molecules, 23(11), 2936.

  • Thakkar, A., et al. (2024). Transfer Learning for Heterocycle Retrosynthesis. ChemRxiv.

  • Andrew, D. (2021, October 1). 10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. YouTube.

  • Kumar, S., & Singh, R. (2021). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. International Journal of Advanced Research in Science & Technology, 11(12), 1654-1659.

  • Lee, J. H., et al. (2016). Purification method of pyridine and pyridine derivatives. Google Patents.

  • Moody, C. J., & Rees, C. W. (1979). Concise Routes to Pyrazolo[1,5-a]pyridin-3-yl Pyridazin-3-ones. Journal of the Chemical Society, Perkin Transactions 1, 329-333.

  • Wang, C., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ResearchGate.

  • Kappe, C. O., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(5), 1501.

  • Hay, M. P., et al. (2017). Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(2), 261-265.

  • Exactmer. (2025, January 20). The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology.

Sources

Reference Data & Comparative Studies

Validation

3-Pyridin-3-ylpyrazolo[1,5-a]pyridine vs. Traditional Pyrazolo[1,5-a]pyrimidines: A Comparative Guide for Kinase Inhibitor Design

As a Senior Application Scientist, I frequently encounter drug discovery programs struggling with the "flat and promiscuous" nature of traditional kinase hinge binders. While fused bicyclic aza-heterocycles are cornersto...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs struggling with the "flat and promiscuous" nature of traditional kinase hinge binders. While fused bicyclic aza-heterocycles are cornerstones of oncology and immunology pipelines, the subtle substitution of a single nitrogen atom can fundamentally alter a molecule's pharmacokinetic and pharmacodynamic trajectory.

This guide provides an objective, data-driven comparison between the traditional pyrazolo[1,5-a]pyrimidine scaffold and the increasingly utilized 3-pyridin-3-ylpyrazolo[1,5-a]pyridine motif. By dissecting the causality behind their physicochemical behaviors and providing field-proven experimental protocols, this guide aims to empower researchers to make informed scaffold-hopping decisions.

Structural & Electronic Divergence

The Pyrazolo[1,5-a]pyrimidine Hinge-Binder Dilemma

Traditional pyrazolo[1,5-a]pyrimidines are highly π-deficient. The presence of two nitrogen atoms in the six-membered pyrimidine ring exerts a strong electron-withdrawing effect, making the core an excellent hydrogen-bond acceptor[1]. This facilitates a robust "donor-acceptor-donor" interaction motif with the kinase hinge region (e.g., binding tightly to the backbone amides of Leu83 and Glu81 in CDK2)[2].

However, this structural advantage is a double-edged sword. The strong, flat binding often leads to promiscuity across the kinome, increasing the risk of off-target toxicity[3]. Furthermore, the high symmetry and strong intermolecular hydrogen bonding of pyrimidines often result in high crystal lattice energies, translating to poor aqueous solubility.

The 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine Advantage

Scaffold hopping to a pyrazolo[1,5-a]pyridine mitigates these issues. By removing one nitrogen atom from the six-membered ring, the core becomes more electron-rich, altering the dipole moment and reducing the topological polar surface area (TPSA)[4]. This subtle electronic shift weakens promiscuous hinge binding, forcing the molecule to rely on specific functional vectors to achieve affinity[3].

The introduction of a 3-pyridin-3-yl moiety capitalizes on the highly nucleophilic C3 position of the pyrazole ring[4]. Appending a 3-pyridyl group at this position provides a tunable vector that projects directly into the DFG-out pocket or solvent channel. This strategy drives exquisite kinase selectivity and improves cellular potency, a mechanism successfully employed in the discovery of FDA-approved RET inhibitors like Selpercatinib[5].

BindingMechanisms cluster_pyrimidine Traditional Pyrazolo[1,5-a]pyrimidine cluster_pyridine 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine P1 Pyrimidine Core (2 N-atoms) P2 Strong Hinge Binder (Donor-Acceptor-Donor) P1->P2 P3 High Potency but Promiscuous Off-Target P2->P3 D1 Pyridine Core (1 N-atom) D2 C3-Pyridyl Vector (DFG-Pocket Directed) D1->D2 D3 High Selectivity & Improved ADME D2->D3

Fig 1. Binding divergence of pyrazolo[1,5-a]pyrimidine vs 3-pyridin-3-ylpyrazolo[1,5-a]pyridine.

Comparative Performance Data

To objectively evaluate these scaffolds, we must look at their quantitative impact on standard drug discovery metrics. The table below summarizes the typical shifts observed during hit-to-lead optimization when transitioning between these cores.

PropertyTraditional Pyrazolo[1,5-a]pyrimidine3-Pyridin-3-ylpyrazolo[1,5-a]pyridine
Core Electronics Highly π-deficient[1]Moderately π-rich[4]
Hinge Binding Motif Strong (Donor-Acceptor-Donor)[2]Moderate (Requires auxiliary vectors)[5]
Kinome Selectivity Generally Low (Promiscuous)[3]High (Vector-dependent)[4]
Aqueous Solubility Poor (High crystal lattice energy)Improved (Lower symmetry, disrupted stacking)
TPSA & Permeability Higher TPSA, lower permeabilityLower TPSA, improved membrane permeability
Primary Synthesis Route Cyclocondensation (Hydrazines)[1]Electrophilic Aromatic Substitution (C3)[4]

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and biological validation of the 3-pyridin-3-ylpyrazolo[1,5-a]pyridine scaffold. Every step is designed as a self-validating system to prevent false positives.

Protocol A: Regioselective Synthesis via C3-Functionalization

Objective: Construct the C3-aryl bond while preventing over-halogenation.

  • C3-Bromination: Dissolve pyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous DMF at 0°C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise. Stir for 1 hour.

    • Causality: The bridgehead nitrogen directs electron density to the C3 position, making it the most nucleophilic site on the fused system. Operating strictly at 0°C prevents electrophilic attack at the secondary C1 position.

  • Suzuki-Miyaura Cross-Coupling: Combine 3-bromopyrazolo[1,5-a]pyridine (1.0 eq), pyridin-3-ylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in a degassed 1,4-dioxane/water mixture (4:1). Heat at 90°C for 12 hours under N₂.

    • Causality: The biphasic solvent system dissolves both the organic substrates and the inorganic base. Pd(dppf)Cl₂ is specifically chosen because its bidentate ligand structure prevents catalyst deactivation by the coordinating basic nitrogens of the newly introduced pyridine ring.

Protocol B: TR-FRET Kinase Inhibition Assay

Objective: Evaluate IC₅₀ and selectivity without interference from compound auto-fluorescence.

  • Incubation: Incubate the purified target kinase (e.g., RET or CDK2) with a biotinylated peptide substrate, ATP (at Kₘ concentration), and serial dilutions of the synthesized inhibitor in assay buffer (HEPES pH 7.5, MgCl₂, DTT, Tween-20) for 60 minutes at room temperature.

  • Detection: Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Read emission at 615 nm and 665 nm.

    • Causality: Pyrazolo-fused heterocycles often exhibit intrinsic fluorescence that mimics assay signals, leading to false-positive inhibition data. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement. This allows the short-lived background fluorescence of the compound to decay, ensuring the measured signal strictly represents kinase activity.

SynthesisWorkflow Step1 1. Bromination (C3 Position) Step2 2. Suzuki-Miyaura Cross-Coupling Step1->Step2 Step3 3. TR-FRET Kinase Profiling Step2->Step3 Step4 4. ADME/Tox Evaluation Step3->Step4

Fig 2. Experimental workflow from C3-functionalization to ADME/Tox profiling.

References

  • [1] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - NIH. URL:[Link]

  • [6] Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. URL:[Link]

  • [4] Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH. URL:[Link]

  • [3] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. URL:[Link]

  • [2] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - NIH. URL:[Link]

  • [5] Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH. URL:[Link]

Sources

Comparative

Validating the biological activity of 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine using CRISPR

Validating the Biological Activity of 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine: A CRISPR-Cas9 Comparative Guide As targeted therapies become increasingly central to precision oncology, distinguishing true on-target biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Biological Activity of 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine: A CRISPR-Cas9 Comparative Guide

As targeted therapies become increasingly central to precision oncology, distinguishing true on-target biological activity from off-target polypharmacology remains a critical bottleneck. The compound 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine (3-PPP) belongs to the pyrazolo[1,5-a]pyridine chemical class—a privileged scaffold widely utilized in the design of potent kinase inhibitors[1][2]. Recent medicinal chemistry efforts have identified pyrazolo[1,5-a]pyridines as highly selective inhibitors of C-Terminal Src Kinase (CSK)[3][4].

This guide provides an objective, data-driven comparison of validation methodologies for 3-PPP, demonstrating why CRISPR-Cas9 homology-directed repair (HDR) is the gold standard for proving its mechanism of action (MoA) in aggressive lymphomas[5][6].

The Biological Mechanism: CSK Inhibition and Synthetic Lethality

To validate a compound, we must first define its mechanistic hypothesis. CSK functions as a negative regulator of Src-family kinases (SFKs) such as LYN, BLK, and LCK by phosphorylating their inhibitory C-terminal tyrosine residues[3][6].

In B-cell receptor (BCR)-dependent aggressive lymphomas (e.g., Diffuse Large B-Cell Lymphoma), inhibiting CSK with a compound like 3-PPP hyperactivates SFKs. Paradoxically, this massive hyperactivation of proximal BCR signaling triggers a synthetic lethal response, driving the lymphoma cells into apoptosis[5][6].

Mechanism Compound 3-PPP (CSK Inhibitor) CSK CSK (C-Terminal Src Kinase) Compound->CSK Inhibits SFK SFKs (LYN, LCK) CSK->SFK Phosphorylates (Inhibitory) BCR BCR Signaling Hyperactivation SFK->BCR Activates Lethality Synthetic Lethality (Lymphoma Cells) BCR->Lethality Triggers

Caption: Mechanism of Action: 3-PPP inhibits CSK, hyperactivating SFKs and triggering synthetic lethality.

The Challenge: Why Legacy Validation Methods Fall Short

When evaluating a novel kinase inhibitor, researchers traditionally rely on RNA interference (RNAi) or pharmacological competition. However, these methods introduce confounding variables:

  • RNAi (shRNA/siRNA): Knocking down CSK removes the physical protein. Kinases often possess non-catalytic scaffolding functions; destroying the scaffold can yield phenotypes unrelated to the small molecule's pure catalytic inhibition.

  • Broad-Spectrum Inhibitors (e.g., Dasatinib): Legacy inhibitors target multiple kinases simultaneously (SRC, ABL, CSK), making it impossible to attribute cell death to a single node.

The CRISPR-Cas9 Solution: By using CRISPR-Cas9 to introduce a specific point mutation at the kinase gatekeeper residue (e.g., CSK-T266G), we can sterically block 3-PPP from binding the ATP pocket while preserving the kinase's natural catalytic and scaffolding functions[5]. If 3-PPP loses its lethal effect in the T266G mutant cell line, the compound's activity is definitively proven to be strictly on-target.

Table 1: Objective Comparison of Validation Methodologies
FeatureCRISPR-Cas9 (Gatekeeper Mutation)RNAi (shRNA/siRNA Knockdown)Legacy Pharmacological Profiling
Mechanism Edits endogenous genome (T266G)mRNA degradationBroad-spectrum ATP competition
Specificity Absolute (Single amino acid resolution)Moderate (Prone to off-target effects)Low (Extensive polypharmacology)
Scaffolding Protein structure preservedProtein physically destroyedProtein structure preserved
Time to Result 3-4 weeks (Cloning & Sequencing)48-72 hoursImmediate
Reliability Gold Standard for MoA Susceptible to compensatory networksPoor for definitive target validation

Experimental Protocol: CRISPR-Cas9 Validation Workflow

To generate the self-validating experimental system, we utilize Ribonucleoprotein (RNP) electroporation. RNPs offer transient Cas9 expression, dramatically reducing off-target DNA cleavage compared to plasmid-based delivery.

Step 1: Reagent Design

  • Design an sgRNA targeting the genomic locus of the human CSK gatekeeper residue (Threonine 266).

  • Synthesize a 120 bp single-stranded oligodeoxynucleotide (ssODN) donor template containing the T266G (Thr -> Gly) mutation and a silent mutation at the Protospacer Adjacent Motif (PAM) to prevent Cas9 re-cleavage.

Step 2: RNP Assembly & Electroporation

  • Incubate purified Cas9 protein (SpCas9) with the synthetic sgRNA at a 1:1.2 molar ratio for 15 minutes at room temperature to form the RNP complex.

  • Harvest TMD8 (BCR-dependent DLBCL) cells at log-phase growth. Wash and resuspend 1×106 cells in electroporation buffer.

  • Combine cells, RNP complex, and 2 µM of the ssODN template. Electroporate using standard lymphoid cell parameters (e.g., 1400V, 10ms, 3 pulses).

Step 3: Clonal Isolation & Validation

  • Recover cells in pre-warmed RPMI-1640 media with 20% FBS for 48 hours.

  • Perform single-cell sorting (FACS) into 96-well plates.

  • Expand clones for 14 days and validate the bi-allelic T266G integration via Sanger sequencing.

CRISPR_Workflow sgRNA 1. Design sgRNA & ssODN Targeting CSK Gatekeeper (T266G) RNP 2. Assemble Cas9-RNP Complex (Cas9 protein + sgRNA) sgRNA->RNP Electroporation 3. Electroporate RNP & ssODN into TMD8 Lymphoma Cells RNP->Electroporation Selection 4. Single-Cell Cloning & Sanger Sequencing Validation Electroporation->Selection Assay 5. Cell Viability Assay (3-PPP vs. Legacy Inhibitors) Selection->Assay

Caption: Step-by-step CRISPR-Cas9 RNP electroporation workflow for validating CSK inhibitor specificity.

Experimental Data: Proving 3-PPP Specificity

Once the TMD8 CSK-T266G isogenic cell lines are established, we perform a 72-hour CellTiter-Glo viability assay to compare the biological activity of 3-PPP against a legacy broad-spectrum inhibitor (Dasatinib).

Table 2: Cell Viability (IC50) in WT vs. CRISPR-Edited Lymphoma Cells
CompoundPrimary Target ProfileWT TMD8 Cells IC50 (nM)CSK-T266G TMD8 Cells IC50 (nM)Resistance ShiftConclusion
3-PPP Selective CSK14.2>10,000>700-fold Strictly On-Target
Dasatinib Broad (SRC/ABL/CSK)3.84.51.1-foldOff-Target Toxicity

Data Interpretation: The data clearly demonstrates the superiority of 3-PPP's specificity. In wild-type cells, both compounds induce cell death. However, in the CRISPR-edited CSK-T266G cells, 3-PPP completely loses its biological activity (IC50 shifts from 14.2 nM to >10 µM). Because the only variable changed was the physical shape of the CSK binding pocket, we can definitively conclude that 3-PPP's lethality is driven exclusively by CSK inhibition[5]. Conversely, Dasatinib continues to kill the mutant cells, proving its cytotoxicity is driven by off-target kinase inhibition.

Conclusion

For drug development professionals evaluating pyrazolo[1,5-a]pyridine derivatives, relying on legacy validation methods can lead to costly late-stage failures due to unrecognized polypharmacology. By coupling highly selective compounds like 3-PPP with rigorous CRISPR-Cas9 gatekeeper mutagenesis, researchers can establish a self-validating, artifact-free system that guarantees the scientific integrity of their mechanistic claims.

References

  • O'Malley, D. P., et al. (2019). "Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase." ACS Medicinal Chemistry Letters, 10(10), 1486–1491.[Link]

  • Choi, J., et al. (2024). "Molecular targets of glucocorticoids that elucidate their therapeutic efficacy in aggressive lymphomas." Cancer Cell, 42(5), 833-849.e12.[Link]

Sources

Validation

A Comparative Toxicological Assessment of 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine and Other Key Heterocyclic Scaffolds in Drug Discovery

Introduction: The Double-Edged Sword of Heterocyclic Compounds in Medicine Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing rings being particularly prominent in a vast numb...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Double-Edged Sword of Heterocyclic Compounds in Medicine

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing rings being particularly prominent in a vast number of approved drugs.[1][2] Their unique stereochemical features and ability to engage in various biological interactions make them "privileged structures" for targeting a wide array of physiological pathways.[3][4] The pyrazolo[1,5-a]pyridine scaffold, a fused bicyclic system, has garnered significant interest, particularly in oncology, with derivatives showing potent activity as kinase inhibitors.[5][6][7][8] However, the very features that bestow therapeutic efficacy can also introduce toxicological liabilities.

The introduction of nitrogen atoms and various substituents can alter a molecule's metabolic profile, potentially leading to the formation of reactive metabolites, off-target activities, and subsequent organ damage.[9][10] Therefore, a rigorous and early assessment of a compound's toxicological profile is not just a regulatory hurdle but a critical step in the drug development pipeline to identify candidates with a favorable therapeutic window.

This guide provides a comparative overview of the toxicological considerations for 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine and other foundational heterocyclic rings such as pyridine, pyrazole, and imidazopyridine. While specific public toxicity data for 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine is limited, this document outlines the essential experimental framework for its evaluation, drawing comparisons from data on structurally related compounds to provide a predictive context for researchers. We will delve into the causality behind experimental choices for cytotoxicity, genotoxicity, and organ-specific toxicity assessments, providing field-proven protocols and data interpretation insights.

Key Toxicological Endpoints for Nitrogen Heterocycles

The toxicological evaluation of novel heterocyclic entities requires a multi-pronged approach. Key concerns often revolve around:

  • Cytotoxicity: The intrinsic ability of a compound to cause cell death. This is a desirable trait for anticancer agents when directed at tumor cells but a major liability if indiscriminate.

  • Hepatotoxicity: The liver is the primary site of drug metabolism, making it particularly vulnerable to injury from reactive metabolites. Liver damage is a leading cause of drug attrition.[9][11]

  • Genotoxicity: The potential for a compound to damage DNA, which can lead to mutations and potentially carcinogenesis.[3]

  • Cardiotoxicity: Effects on heart function, often mediated through ion channel (e.g., hERG) inhibition, are a significant safety concern.[12]

Part 1: In Vitro Toxicity Assessment - The First Line of Screening

In vitro assays are indispensable for early, high-throughput screening of compound libraries to flag potential toxicities, reduce reliance on animal testing, and guide structure-activity relationship (SAR) studies.

General Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell viability.[13][14] It relies on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, or relevant cancer cell lines) in a 96-well plate at a density of 2 x 10⁵ cells/mL and incubate for 24 hours to allow for attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine and comparators) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (typically 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[15]

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate 24h (Cell Adhesion) A->B D Treat Cells with Compounds B->D C Prepare Serial Dilutions of Test Compounds C->D E Incubate 24-72h D->E F Add MTT Reagent E->F G Incubate 4h (Formazan Formation) F->G H Solubilize Formazan Crystals (DMSO) G->H I Read Absorbance (570 nm) H->I J Calculate % Viability I->J K Determine IC50 Value J->K

Caption: Workflow for MTT-based cytotoxicity assessment.

Comparative In Vitro Cytotoxicity Data
Compound ClassCell LineCell TypeIC₅₀ (µM)Citation
Pyrazolo[1,5-a]pyrimidineHCT116Human Colon Cancer0.002[16]
Pyrazolo[1,5-a]pyridineMCF-7Human Breast CancerVaries by derivative[6]
Imidazo-pyridine derivativeHCT-116Human Colon Cancer>50 (for some)[3]
Imidazo-pyridine derivativeHEK293Normal Human KidneyMinimal toxicity noted[3]
Pyrazole derivativeHepG2Human Liver Cancer10.21 - 14.32[18]
Pyrazole derivativeNormal FibroblastsNormal Human CellsNo significant effect[19]
Pyridine--LD₅₀ (oral, rat): 891 mg/kg[20]

This table is illustrative and compiles data from various derivatives within each class. Direct comparison requires testing under identical experimental conditions.

Part 2: In Vivo Acute Toxicity - A Systemic Overview

Following in vitro screening, promising candidates are advanced to in vivo studies to understand their systemic effects and establish a preliminary safety profile. The acute oral toxicity study is a common starting point.

Acute Oral Toxicity Assessment (Following OECD Guideline 425)

This method allows for the estimation of the LD₅₀ (median lethal dose) while minimizing the number of animals used.

  • Animal Selection: Use a single sex of rodents (e.g., female Wistar rats) for the initial test.[4]

  • Dosing: Administer a single oral dose of the test compound to one animal at a starting dose level (e.g., 300 mg/kg or 1000 mg/kg).[3][21]

  • Observation: Observe the animal closely for signs of toxicity for the first few hours and then periodically for 14 days. Key observations include changes in skin, fur, eyes, respiration, and behavior.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Termination: The study is concluded when sufficient data are gathered to estimate the LD₅₀ with confidence.

  • Necropsy: At the end of the study, all animals are euthanized, and a gross necropsy is performed to examine for any pathological changes in major organs. Histopathological analysis of organs like the liver, kidney, and spleen is crucial.[3][4]

Acute_Toxicity_Workflow A Select Animals (e.g., Wistar Rats) B Administer Single Oral Dose to First Animal A->B C Observe for 14 Days (Clinical Signs, Mortality) B->C D Animal Survives? C->D E Dose Next Animal at Higher Level D->E Yes F Dose Next Animal at Lower Level D->F No G Endpoint Met? (e.g., 3 reversals) E->G F->G G->B No H Gross Necropsy & Histopathology G->H Yes I Estimate LD50 H->I

Caption: General workflow for an in vivo acute oral toxicity study.

Part 3: Comparative Toxicological Profiles of Heterocyclic Cores

3-Pyridin-3-ylpyrazolo[1,5-a]pyridine

As a novel chemical entity, a dedicated toxicological assessment is required. Based on its structure, key areas of investigation would include:

  • Metabolism: The pyridine ring may be susceptible to N-oxidation and hydroxylation, while the pyrazole ring can also undergo oxidation. The metabolic stability and potential for reactive metabolite formation should be assessed using liver microsomes.

  • Potential Liabilities: The presence of the pyridine moiety warrants a close examination of potential hepatotoxicity.[9][11] Furthermore, as many pyrazolo[1,5-a]pyridine derivatives are kinase inhibitors, off-target kinase effects should be profiled to predict potential side effects.[12][22]

Pyridine

Pyridine is a well-characterized heterocycle with known toxicities.

  • Hepatotoxicity: This is the most significant health concern. Exposure can lead to liver damage.[9][11] Animal studies show inflammatory hepatic lesions and increased liver weight upon repeated exposure.[11]

  • Neurotoxicity: Acute exposure to high concentrations can affect the central nervous system, causing symptoms like nausea, headache, and nervousness.[20]

  • Irritation: It is a known skin, eye, and mucous membrane irritant.

Pyrazole

Pyrazole and its derivatives exhibit a broad range of biological activities, and their toxicity profile is diverse.

  • General Toxicity: Some pyrazole derivatives have shown low toxicity risks in computational studies.[23] However, specific substitutions can significantly alter this profile.

  • Cytotoxicity: Many synthetic pyrazole derivatives have been evaluated for anticancer activity and show potent cytotoxicity against various cancer cell lines, often with selectivity over normal cells.[18][19]

  • Hepatotoxicity: While not as pronounced a feature as with pyridine, liver effects can occur with certain pyrazole-containing drugs.

Imidazopyridine

This scaffold is present in several marketed drugs.

  • Genotoxicity: Some imidazo-based compounds have demonstrated the potential to cause DNA fragmentation, which can contribute to anticancer activity but also represents a genotoxic risk.[3][4]

  • Hepatotoxicity: In vivo studies of certain imidazo-based derivatives have shown signs of hepatic damage and cholestasis at high doses (≥ 1000 mg/kg).[3][21]

Conclusion and Future Directions

The toxicological assessment of a novel molecule like 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine is a systematic process of building a safety profile from the ground up. While direct data is not yet in the public domain, a comparative analysis of its constituent and related heterocyclic scaffolds provides a logical framework for investigation.

The pyridine moiety suggests a primary focus on hepatotoxicity, while the pyrazolo[1,5-a]pyridine core, known for its kinase inhibitory activity, necessitates careful off-target profiling. Initial screening should employ a battery of in vitro assays, including cytotoxicity against both cancerous and non-cancerous cell lines (e.g., HepG2, HEK293), and assays for genotoxicity. Promising candidates should then be advanced to in vivo acute toxicity studies to understand their systemic effects and establish a preliminary therapeutic index.

By understanding the established toxicological profiles of simpler heterocyclic rings, researchers can make more informed decisions, anticipate potential liabilities, and strategically design safer, more effective medicines based on the versatile pyrazolo[1,5-a]pyridine scaffold.

References

  • Di Martino, R. M. C., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual. Pharmaceuticals, 16(2), 209. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. [Link]

  • An, F., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1018–1023. [Link]

  • Antonelli, A., et al. (2011). Novel Pyrazolopyrimidine Derivatives as Tyrosine Kinase Inhibitors with Antitumoral Activity in Vitro and in Vivo in Papillary Dedifferentiated Thyroid Cancer. Endocrinology, 152(10), 3749-3759.
  • El-Enany, M. M., et al. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336.
  • Kumar, S., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 14, 101872. [Link]

  • Salman, A. S., et al. (2016). Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. American Journal of Chemistry, 6(4), 91-100. [Link]

  • Al-Ostoot, F. H., et al. (2022). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 27(21), 7205. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Novel pyridine-heterocycle hybrids: synthesis via Hantzsch and Biginelli reactions, docking simulations, and anticancer activity. Scientific Reports, 14(1), 2898. [Link]

  • Kumar, S., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. ResearchGate. [Link]

  • Salman, A. S., et al. (2016). Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Global Journals. [Link]

  • Nguyen, H. T., et al. (2024). Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. RSC Advances, 14(4), 2465-2475. [Link]

  • Kumar, S., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PubMed. [Link]

  • Ravula, P., et al. (2017). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. Biological and Pharmaceutical Bulletin, 40(7), 1043-1053. [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022). IntechOpen. [Link]

  • ATSDR Pyridine Tox Profile. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Comparative QSAR study on selective CHK1 inhibitors on pyrazolo [1, 5-a] pyrimidines as an anticancer molecule. (n.d.). IJARBS. [Link]

  • Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring | Request PDF. (2016). ResearchGate. [Link]

  • Kamel, M. M. (2014). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica, 62(1), 136-151. [Link]

  • Pyridine: Human health tier II assessment. (2015). NICNAS. [Link]

  • Alsamhan, Y., et al. (2024). In-Vivo and In-Vitro Toxicity Evaluation of 2,3-Dimethylquinoxaline: an Antimicrobial Found in a. bioRxiv. [Link]

  • Hassan, A. S., & Aboulthana, W. M. (n.d.). The four toxicity parameters of pyrazole-based derivatives 7c and 11a. ResearchGate. [Link]

  • Reddy, T. S., et al. (2017). Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. European Journal of Medicinal Chemistry, 126, 865-875. [Link]

  • pyrazolo[1,5-a]pyridin-3-amine dihydrochloride — Chemical Substance Information. (n.d.). ECHA. [Link]

  • Kamel, M. M. (2015). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. ResearchGate. [Link]

  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2023). IJAEM. [Link]

  • Kaping, S., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Di Martino, R. M. C., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual. MDPI. [Link]

  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (2023). R Discovery. [Link]

  • Some examples of pyrazole and imidazo[1,2-a]pyridine based commercial drugs. (n.d.). ResearchGate. [Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (n.d.). ACS Publications. [Link]

  • Fajemiroye, J. O., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 663581. [Link]

  • Pyridine - IDLH. (n.d.). NIOSH | CDC. [Link]

  • Szeliga, J., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3149. [Link]

  • Li, Y., et al. (2021). Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism. Toxins, 13(12), 850. [Link]

  • An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. (n.d.). [Link]

  • Hung, J. M., et al. (2017). Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(2), 237-241. [Link]

  • admetSAR 3.0: about. (n.d.). [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). ResearchGate. [Link]

  • Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines. (n.d.). Academia.edu. [Link]

  • Catalano, A., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(19), 6825. [Link]

Sources

Comparative

A Comparative Guide to In Vitro vs. In Vivo Efficacy Correlation for Pyrazolo[1,5-a]pyridine-Based Kinase Inhibitors: A Case Study of 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine

This guide provides an in-depth analysis of the critical relationship between in vitro potency and in vivo efficacy for the promising pyrazolo[1,5-a]pyridine class of therapeutic agents. The pyrazolo[1,5-a]pyridine scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the critical relationship between in vitro potency and in vivo efficacy for the promising pyrazolo[1,5-a]pyridine class of therapeutic agents. The pyrazolo[1,5-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have advanced into clinical trials and received market approval.[1][2] Understanding how early-stage laboratory data translates to performance in a complex biological system is paramount for successful drug development.

We will explore this concept through a representative case study of a hypothetical, yet chemically relevant, molecule: 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine , hereafter referred to as Compound P . This guide will dissect the experimental journey from benchtop assays to preclinical animal models, focusing on the establishment of a robust In Vitro-In Vivo Correlation (IVIVC). An IVIVC is defined by the U.S. Food and Drug Administration (FDA) as a predictive mathematical model that describes the relationship between an in vitro property of a drug and its in vivo response.[3][4] For researchers in drug discovery, a strong IVIVC is the cornerstone of confidence, enabling informed decisions, optimizing development pathways, and ultimately, increasing the probability of clinical success.[5]

Part 1: The Molecular Target & Mechanism of Action

The versatility of the pyrazolo[1,5-a]pyridine scaffold allows it to be tailored to inhibit a wide range of protein kinases.[6] For the purpose of this guide, we will posit that Compound P has been designed as a potent and selective dual inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) and delta (PI3Kδ) isoforms. This is a therapeutically relevant target, as dual inhibition of PI3Kγ/δ has emerged as a promising strategy in immuno-oncology.[7] By targeting these isoforms, which are predominantly expressed in immune cells, Compound P can modulate the tumor microenvironment, for instance, by repolarizing tumor-associated macrophages from an immunosuppressive (M2) to an anti-tumor (M1) phenotype.[7]

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Compound P is hypothesized to act as an ATP-competitive inhibitor, occupying the kinase domain of PI3Kγ/δ and preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-triphosphate (PIP3), thereby inhibiting the downstream activation of AKT and other effectors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kγ / PI3Kδ RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 pAKT p-AKT (Active) PIP3->pAKT Activates via PDK1 PI3K->PIP2 Phosphorylates PI3K->PIP3 CompoundP Compound P (3-Pyridin-3-ylpyrazolo [1,5-a]pyridine) CompoundP->PI3K Inhibits AKT AKT Downstream Downstream Effectors (mTOR, etc.) pAKT->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: Hypothesized signaling pathway inhibited by Compound P.

Part 2: In Vitro Characterization – Defining Potency and Selectivity

The initial evaluation of a compound's efficacy begins with in vitro assays. These experiments are designed to answer two fundamental questions: "How strongly does the compound interact with its target?" and "Does this interaction produce the desired effect in a controlled cellular environment?"

Biochemical vs. Cellular Assays: Causality and Context

It is crucial to employ a tiered approach. A biochemical assay provides a direct measure of target engagement in a simplified, cell-free system. This confirms that the compound can physically inhibit the target enzyme. However, this environment lacks biological complexity. A cellular assay provides the next layer of validation, demonstrating that the compound can penetrate the cell membrane, engage its target in the cytoplasm, and elicit a measurable downstream biological response.

Experimental Data Summary

The following table summarizes representative in vitro data for Compound P compared to a known pan-PI3K inhibitor (Alternative).

Assay TypeMetricCompound P (PI3Kγ/δ Selective)Alternative (Pan-PI3K Inhibitor)Rationale for Comparison
Biochemical PI3Kγ IC504.0 nM[7]5 nMDemonstrates direct, potent inhibition of the target kinase isoform.
PI3Kδ IC509.1 nM[7]6 nMConfirms potent activity against the second primary target isoform.
PI3Kα IC50>1000 nM8 nMKey Selectivity Data: Shows Compound P avoids the broadly expressed PI3Kα isoform, predicting a better safety profile.
Cellular p-AKT EC50 (BMDM cells)28 nM[7]35 nMMeasures functional inhibition of the signaling pathway within relevant immune cells (Bone Marrow-Derived Macrophages).
Cell Viability IC50 (MCF-7)>5000 nM500 nMHighlights the targeted mechanism; as a non-proliferative immune modulator, Compound P should have low cytotoxicity against epithelial cancer cells.
Detailed Protocol: Cell Viability (MTT) Assay

This protocol is essential for assessing the general cytotoxic effect of a compound. For an immuno-oncology agent like Compound P, we expect low direct cytotoxicity against tumor cells, as its primary mechanism is immune modulation.

  • Cell Culture: Seed MCF-7 breast cancer cells in a 96-well plate at a density of 5,000 cells/well in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound P in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in culture medium. The final DMSO concentration in all wells must be kept constant and below 0.5% to avoid solvent-induced toxicity.

  • Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with DMSO only) and "no-cell" wells (medium only, for background subtraction).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: After subtracting the background, normalize the data to the vehicle control (defined as 100% viability). Plot the percent viability against the logarithm of compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed 1. Seed Cells (96-well plate) Dose 3. Dose Cells (72 hr incubation) Seed->Dose Prepare 2. Prepare Compound Serial Dilutions Prepare->Dose MTT 4. Add MTT Reagent (4 hr incubation) Dose->MTT Solubilize 5. Solubilize Formazan (DMSO) MTT->Solubilize Read 6. Read Absorbance (570 nm) Solubilize->Read Calculate 7. Calculate IC50 Read->Calculate

Caption: Experimental workflow for an in vitro cell viability assay.

Part 3: In Vivo Efficacy – Assessing Therapeutic Effect in a Biological System

While in vitro data establishes potential, in vivo studies are the definitive test of therapeutic efficacy. These experiments place the compound in a complex physiological environment, subject to the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). For Compound P, a syngeneic mouse model is the logical choice, as it utilizes mice with a competent immune system, which is essential for evaluating an immuno-oncology agent.

Experimental Design: MC38 Syngeneic Mouse Model

The MC38 (colon adenocarcinoma) model is a well-established syngeneic model responsive to immunotherapies.

  • Model: C57BL/6 mice are inoculated subcutaneously with MC38 tumor cells.

  • Groups: Animals are randomized into groups when tumors reach a palpable size (~100 mm³):

    • Vehicle Control (e.g., 0.5% methylcellulose)

    • Compound P (10 mg/kg, daily oral gavage)

    • Compound P (30 mg/kg, daily oral gavage)

    • Positive Control (e.g., anti-PD-1 antibody)

  • Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI). Tumor volume is measured 2-3 times per week. TGI is calculated at the end of the study using the formula: TGI (%) = (1 - (ΔT/ΔC)) * 100, where ΔT is the change in the treated group's mean tumor volume and ΔC is the change in the control group's mean tumor volume.

Experimental Data Summary

The following table summarizes representative in vivo efficacy data for Compound P.

GroupDose & ScheduleFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI)Statistical Significance (vs. Vehicle)
Vehicle ControlN/A1500 ± 2100%N/A
Compound P 10 mg/kg, QD850 ± 15043%p < 0.05
Compound P 30 mg/kg, QD375 ± 9575%[7]p < 0.001
Positive Control10 mg/kg, Q3D450 ± 11070%p < 0.001
Detailed Protocol: In Vivo Xenograft Efficacy Study
  • Acclimatization: C57BL/6 mice (6-8 weeks old) are acclimated for one week under standard laboratory conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Inoculation: MC38 cells (2 x 10⁶) in 100 µL of sterile PBS are injected subcutaneously into the right flank of each mouse.

  • Tumor Monitoring: Tumor growth is monitored using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: When the average tumor volume reaches approximately 100 mm³, mice are randomized into treatment groups (n=8-10 mice per group) to ensure a similar average starting tumor volume across all groups.

  • Dosing: Dosing is initiated (Day 0). Compound P is formulated in a vehicle solution and administered daily via oral gavage at the specified doses. The vehicle control group receives the vehicle only. Animals are weighed daily to monitor for toxicity.

  • Measurement: Tumor volumes and body weights are measured three times per week for the duration of the study (typically 21-28 days or until tumors in the control group reach a predetermined endpoint size).

  • Endpoint & Analysis: At the end of the study, the TGI is calculated. Tumors may be excised for further pharmacodynamic analysis (e.g., immunohistochemistry to assess immune cell infiltration).

Part 4: Bridging the Gap – Analysis of the In Vitro-In Vivo Correlation

A strong IVIVC exists when the in vitro potency of a compound, combined with its pharmacokinetic profile, can successfully predict its in vivo efficacy.[8] The central concept is efficacious exposure : the concentration of the free (unbound) drug in the plasma or at the tumor site must be maintained above the in vitro cellular IC50 or EC50 for a sufficient duration to exert a biological effect.

cluster_invitro In Vitro Assessment cluster_pk Pharmacokinetics (PK) cluster_invivo In Vivo Outcome cluster_model IVIVC Modeling & Prediction invitro_node Biochemical & Cellular Assays (IC50 / EC50) model_node Correlation Analysis: Does Plasma Exposure > IC50 lead to Efficacy? invitro_node->model_node Potency Target pk_node Animal PK Studies (Plasma Concentration over Time) pk_node->model_node Exposure Achieved invivo_node Efficacy Studies (Tumor Growth Inhibition) model_node->invivo_node Predicts

Caption: The logical framework of In Vitro-In Vivo Correlation.
Analysis for Compound P
  • In Vitro Target: The cellular p-AKT inhibition EC50 for Compound P was determined to be 28 nM . This is our target concentration for efficacy.

  • In Vivo Exposure: Pharmacokinetic studies (data not shown, but a required component of any drug development program) for the 30 mg/kg dose in mice revealed a maximum plasma concentration (Cmax) of 500 nM and, more importantly, that the free plasma concentration remained above 28 nM for approximately 12 hours of the 24-hour dosing interval.

  • Correlation: The 30 mg/kg dose, which achieved sustained plasma concentrations above the cellular EC50, resulted in a robust 75% tumor growth inhibition. In contrast, the 10 mg/kg dose likely resulted in plasma concentrations that only briefly surpassed the 28 nM threshold, leading to more modest efficacy (43% TGI). This establishes a strong, positive IVIVC . The in vitro cellular assay was highly predictive of the required in vivo exposure needed for significant anti-tumor activity.

Common Reasons for IVIVC Disconnect

A lack of correlation is also highly informative. A compound potent in vitro may fail in vivo due to:

  • Poor Pharmacokinetics: Low oral bioavailability, rapid clearance, or an inability to achieve sufficient exposure.

  • High Plasma Protein Binding: If a compound is highly bound to plasma proteins like albumin, the free concentration available to engage the tumor target may be much lower than the total concentration.

  • Poor Tumor Penetration: The compound may not efficiently distribute from the blood into the tumor tissue.

  • Metabolic Instability: The compound may be rapidly metabolized in the liver into inactive forms.

  • Off-Target Toxicity: The compound may have unforeseen toxicities at therapeutic exposures that limit the achievable dose.

Conclusion & Future Directions

This guide illustrates the essential, logical progression from target inhibition in a test tube to therapeutic efficacy in a preclinical model. For our case study compound, 3-Pyridin-3-ylpyrazolo[1,5-a]pyridine (Compound P), we established a plausible and strong In Vitro-In Vivo Correlation by linking its cellular potency (EC50 of 28 nM) with the pharmacokinetic exposure achieved at an efficacious in vivo dose (30 mg/kg). This correlation provides confidence that the compound's mechanism of action observed in vitro is responsible for the anti-tumor activity observed in vivo.

For drug development professionals, the early and continuous evaluation of the IVIVC is not merely an academic exercise; it is a critical risk-mitigation strategy. It validates the screening cascade, justifies continued investment in a chemical series, and provides the foundational data needed to build the pharmacokinetic/pharmacodynamic (PK/PD) models that will ultimately be used to predict the efficacious dose in humans.

References

  • MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.
  • ResearchGate. Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles.
  • PubMed. Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists.
  • RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • ACS Publications. Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
  • PMC. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model.
  • Benchchem. A Comparative Guide to the In Vitro and In Vivo Pharmacokinetic Properties of MARK-IN-1 and Alternative Kinase Inhibitors.
  • PubMed. Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance.
  • ResearchGate. Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
  • Ascendia Pharma. CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development.
  • SciSpace. In vitro - in vivo correlation: from theory to applications.

Sources

Validation

A Senior Application Scientist's Guide to Comparative Molecular Docking: A Case Study of 3-Pyridin-3-yl-pyrazolo[1,5-a]pyridine and MAPK-activated Protein Kinase 2 (MK2)

Abstract The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibitory activity. This guide provides a comprehensive, step-by-step protocol for conduc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibitory activity. This guide provides a comprehensive, step-by-step protocol for conducting a comparative molecular docking study of a representative compound, 3-Pyridin-3-yl-pyrazolo[1,5-a]pyridine, against a known kinase target. We utilize MAP kinase-activated protein kinase 2 (MK2) as our target of interest, a critical node in inflammatory signaling pathways and a promising therapeutic target for a range of diseases, including cancer and inflammatory disorders.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both a practical workflow and the theoretical underpinnings of the experimental choices made.

Introduction: The Rationale for a Comparative Docking Study

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5] In drug discovery, it is an indispensable tool for virtual screening, lead optimization, and elucidating potential mechanisms of action. A comparative docking study, which benchmarks a novel compound against a known inhibitor, provides a crucial layer of validation and context to the computational results.

1.1. The Target: MAP Kinase-Activated Protein Kinase 2 (MK2)

MK2 is a serine/threonine kinase that functions downstream of the p38 MAPK signaling pathway.[1][6] This pathway is a central regulator of cellular responses to stress and inflammation.[1][7] Dysregulation of the p38/MK2 axis is implicated in numerous pathologies, including chronic inflammatory diseases and cancer progression.[1][8] Notably, direct inhibition of p38 MAPK has been fraught with challenges in clinical trials due to toxicity and off-target effects.[2][3] This has positioned MK2 as a more attractive and potentially safer therapeutic target.[2][3][9]

1.2. The Compound of Interest and the Comparator

Our focus is on the hypothetical inhibitory potential of 3-Pyridin-3-yl-pyrazolo[1,5-a]pyridine . The pyrazolo[1,5-a]pyridine core is a known hinge-binding motif in many kinase inhibitors. For our comparative analysis, we will use a known, co-crystallized inhibitor of MK2, which we will refer to as the "reference ligand," derived from a publicly available protein data bank (PDB) structure. This provides an experimentally validated binding mode against which to compare our compound of interest.

Experimental Workflow: A Step-by-Step Guide

A robust molecular docking study is predicated on meticulous preparation of both the protein target and the ligands. The following protocol outlines a best-practice workflow.

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase PDB_Selection 1. Target Selection (PDB Database) Protein_Prep 2. Receptor Preparation - Remove water & heteroatoms - Add hydrogens - Assign charges PDB_Selection->Protein_Prep Ligand_Prep 3. Ligand Preparation - 2D to 3D conversion - Energy minimization - Assign charges PDB_Selection->Ligand_Prep Grid_Generation 4. Grid Box Definition (Define binding site) Protein_Prep->Grid_Generation Docking_Run 5. Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Results_Analysis 6. Results Analysis - Binding energy - Pose analysis - Interaction mapping Docking_Run->Results_Analysis Comparison 7. Comparative Analysis - Compare with reference ligand Results_Analysis->Comparison

Figure 1: A generalized workflow for comparative molecular docking.

2.1. Part 1: Receptor and Ligand Preparation

The quality of your input structures directly impacts the reliability of the docking results.

Protocol 2.1.1: Receptor Preparation

  • Obtain the Protein Structure: Download the crystal structure of human MK2 in complex with a pyrazolo[1,5-a]pyridine-based inhibitor from the RCSB Protein Data Bank.

  • Initial Cleaning: Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL, or Discovery Studio Visualizer).[10][11]

  • Isolate the Protein: Remove all non-essential molecules, including water, co-solvents, and any duplicate protein chains.[10] The co-crystallized ligand should be saved as a separate file to be used as the reference ligand.

  • Add Hydrogens and Assign Charges: Docking algorithms require the protein to have a complete set of hydrogen atoms and assigned partial charges.[12] Utilize tools like AutoDock Tools or the Dock Prep tool in Chimera to add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges).[10][13]

  • Save the Prepared Receptor: Save the processed protein structure in the .pdbqt format for use with AutoDock Vina.

Protocol 2.1.2: Ligand Preparation

  • Generate 3D Structures:

    • Compound of Interest: Draw the 2D structure of 3-Pyridin-3-yl-pyrazolo[1,5-a]pyridine using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure.[14]

    • Reference Ligand: Use the extracted co-crystallized ligand from the PDB file.

  • Energy Minimization: Perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Assign Charges and Define Rotatable Bonds: Similar to the protein, add hydrogens, assign Gasteiger charges, and define the rotatable bonds for the ligands.[12] This is a critical step for flexible ligand docking.

  • Save the Prepared Ligands: Save the final ligand structures in the .pdbqt format.

2.2. Part 2: Molecular Docking and Analysis

With the prepared molecules, we can now proceed to the docking simulation.

Protocol 2.2.1: Docking Simulation with AutoDock Vina

  • Define the Binding Site (Grid Box Generation): The search space for the docking simulation needs to be defined.[15] The most reliable method is to define the grid box around the position of the co-crystallized reference ligand.[15] This ensures the docking search is focused on the known active site. The dimensions of the grid box should be large enough to accommodate the ligands and allow for rotational and translational movements.

  • Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates and dimensions of the grid box, and the desired output file name.

  • Run the Docking Simulation: Execute the AutoDock Vina program from the command line, providing the configuration file as input. Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.

  • Repeat for All Ligands: Perform the docking simulation for both the 3-Pyridin-3-yl-pyrazolo[1,5-a]pyridine and the reference ligand. Docking the reference ligand back into its own crystal structure (a process known as re-docking) is a crucial validation step.

2.3. Part 3: Interpretation and Comparative Analysis

The final and most critical phase is the analysis and interpretation of the docking results.[16]

Protocol 2.3.1: Analyzing the Docking Output

  • Binding Affinity: The primary quantitative metric from AutoDock Vina is the binding affinity, reported in kcal/mol.[16] A more negative value indicates a stronger predicted binding affinity.[16]

  • Root Mean Square Deviation (RMSD): For the re-docked reference ligand, calculate the RMSD between the top-ranked docked pose and the original co-crystallized pose. An RMSD value of less than 2.0 Å is generally considered a successful re-docking, indicating that the docking protocol can accurately reproduce the experimental binding mode.[16][17]

  • Visual Inspection of Binding Poses: Load the docked poses into a molecular visualization tool along with the protein structure.[16] Visually inspect the top-ranked poses to assess their plausibility. Key aspects to consider include:

    • Hydrogen Bonds: Identify hydrogen bond interactions between the ligand and key amino acid residues in the binding pocket.

    • Hydrophobic Interactions: Observe how well the hydrophobic parts of the ligand are buried in hydrophobic pockets of the receptor.

    • Other Interactions: Look for other potentially important interactions such as pi-pi stacking or salt bridges.

Comparative Data Presentation

The results of the docking study should be presented in a clear and concise manner to facilitate comparison.

CompoundBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Other Key Interactions
Reference Ligand (Re-docked) -9.5MET-109, LEU-112, GLU-114Hydrophobic interactions with VAL-54, ILE-159
3-Pyridin-3-yl-pyrazolo[1,5-a]pyridine -8.8MET-109, GLU-114Pi-pi stacking with PHE-169, Hydrophobic interactions with ILE-49

Table 1: Comparative Docking Results for MK2. Note: These are hypothetical results for illustrative purposes.

Discussion and Scientific Interpretation

The hypothetical results in Table 1 suggest that while the reference ligand has a stronger predicted binding affinity, 3-Pyridin-3-yl-pyrazolo[1,5-a]pyridine still demonstrates a favorable binding energy and engages with key residues in the MK2 active site, including the important hinge residue MET-109. The predicted pi-pi stacking interaction with PHE-169 could be a point of interest for future lead optimization efforts.

The successful re-docking of the reference ligand (hypothetical RMSD < 2.0 Å) would lend confidence to the docking protocol's ability to predict plausible binding modes for this class of compounds. The comparative analysis allows us to benchmark the potential of our compound of interest against a known inhibitor, providing a rational basis for prioritizing it for further experimental validation.

G cluster_pathway p38/MK2 Signaling Pathway cluster_inhibition Inhibition Stress Stress Stimuli (UV, Cytokines) p38 p38 MAPK Stress->p38 MK2 MK2 p38->MK2 Phosphorylation Downstream Downstream Targets (e.g., TNF-α mRNA) MK2->Downstream Compound 3-Pyridin-3-yl-pyrazolo[1,5-a]pyridine Compound->MK2 Predicted Inhibition

Figure 2: The p38/MK2 signaling pathway and the predicted point of inhibition.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for conducting a comparative molecular docking study. By using a well-characterized target like MK2 and a known reference inhibitor, we can generate meaningful and actionable insights into the potential of novel compounds such as 3-Pyridin-3-yl-pyrazolo[1,5-a]pyridine. The results from such in silico studies are, of course, predictive and should be used to guide, not replace, experimental validation through biochemical and cellular assays.

References

  • Mitogen-activated protein kinase-activated protein kinase-2 (MK2)
  • MK2: a novel molecular target for anti-inflamm
  • How to interprete and analyze molecular docking results? - ResearchGate. (URL: [Link])

  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. (URL: [Link])

  • Targeting Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts To Lead Small Molecule Inhibitors to Clinical Trials | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Analysis and Mapping of Molecular Docking Results - CD ComputaBio. (URL: [Link])

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC. (URL: [Link])

  • Mitogen-activated protein kinase-activated protein kinase 2 in neuroinflammation, heat shock protein 27 phosphorylation, and cell cycle: role and targeting - PubMed. (URL: [Link])

  • Targeting Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts To Lead Small Molecule Inhibitors to Clinical Trials | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (URL: [Link])

  • Session 4: Introduction to in silico docking. (URL: [Link])

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (URL: [Link])

  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (URL: [Link])

  • Targeting MK2 Is a Novel Approach to Interfere in Multiple Myeloma - Frontiers. (URL: [Link])

  • Steps of ligand docking - Docking Server. (URL: [Link])

  • The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PMC. (URL: [Link])

  • A brief overview of the canonical pathway for p38 MAPK‐MK2 pathway and... - ResearchGate. (URL: [Link])

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (URL: [Link])

  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses - Microbe Notes. (URL: [Link])

  • General workflow of molecular docking calculations. The approaches... - ResearchGate. (URL: [Link])

  • Protein Ligand Docking Lesson Plan - Schrödinger. (URL: [Link])

  • A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists - Bond University. (URL: [Link])

Sources

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